Caffeic acid-pYEEIE
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C39H50N5O19P |
|---|---|
Molekulargewicht |
923.8 g/mol |
IUPAC-Name |
2-[[2-[[4-carboxy-2-[[4-carboxy-2-[[2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62) |
InChI-Schlüssel |
OLKLXQPYJYPETQ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Caffeic Acid-pYEEIE: A Potent Inhibitor of the Src SH2 Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src Homology 2 (SH2) domain is a structurally conserved protein domain that plays a pivotal role in intracellular signaling pathways. It functions by recognizing and binding to specific phosphotyrosine (pY) motifs on target proteins, thereby mediating protein-protein interactions and orchestrating a wide range of cellular processes, including cell growth, proliferation, differentiation, and migration. The dysregulation of SH2 domain-mediated signaling is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. Caffeic acid-pYEEIE has emerged as a potent phosphopeptide ligand that specifically inhibits the Src SH2 domain, offering a promising avenue for the development of novel targeted therapies. This technical guide provides an in-depth overview of this compound, including its binding affinity, the experimental protocols used for its characterization, and its role in the context of the Src signaling pathway.
Quantitative Analysis of Binding Affinity
The inhibitory potency of this compound against the Src SH2 domain has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) value provides a measure of the concentration of the inhibitor required to reduce the binding of a fluorescently labeled probe to the Src SH2 domain by 50%.
| Inhibitor | Target | Assay Method | IC50 (nM) | Ki (nM) | Reference |
| This compound | Src SH2 Domain | Fluorescence Polarization | 42 | N/A | [1] |
| Ac-pYEEIE | Src SH2 Domain | Not Specified | ~1260 | N/A | [1] |
Note: The Ki (inhibition constant) is a more direct measure of binding affinity. While a specific Ki value for this compound was not found in the reviewed literature, it can be calculated from the IC50 value if the experimental conditions, such as the concentration of the fluorescent probe and the Src SH2 protein, are known. This compound demonstrates a 30-fold higher affinity for the Src SH2 domain compared to the related phosphopeptide, N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE)[1].
Experimental Protocols
The characterization of Src SH2 domain inhibitors like this compound relies on robust and sensitive experimental methodologies. Fluorescence polarization (FP) is a widely used technique for studying protein-ligand interactions in solution.
Fluorescence Polarization (FP) Competition Assay
This assay is employed to determine the IC50 value of a competitive inhibitor. It measures the ability of the unlabeled inhibitor (this compound) to displace a fluorescently labeled probe from the Src SH2 domain.
Materials:
-
Purified recombinant Src SH2 domain protein
-
Fluorescently labeled probe peptide with high affinity for the Src SH2 domain (e.g., a fluorescein-labeled pYEEI peptide)
-
This compound (unlabeled inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Microplates (e.g., 96-well or 384-well black plates)
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution containing a fixed concentration of the fluorescently labeled probe and the Src SH2 domain in the assay buffer. The concentrations of the probe and protein should be optimized to yield a stable and significant polarization signal.
-
Assay Setup: To the microplate wells, add the serially diluted this compound. Subsequently, add the fluorescent probe and Src SH2 domain mixture to all wells. Include control wells containing only the fluorescent probe (for background measurement) and wells with the probe and SH2 domain but no inhibitor (for maximum polarization signal).
-
Incubation: Incubate the plate at room temperature for a sufficient period to allow the binding reaction to reach equilibrium (typically 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used on the probe.
-
Data Analysis:
-
Subtract the background fluorescence polarization (from wells with probe only) from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the maximum fluorescence polarization signal.
-
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
General Steps for Solid-Phase Phosphopeptide Synthesis:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).
-
Amino Acid Coupling: Sequentially couple the protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(PO(OBzl)OH)-OH) to the resin. Each coupling step is followed by a deprotection step to remove the Fmoc group from the N-terminus, allowing for the addition of the next amino acid.
-
Caffeic Acid Coupling: After the final amino acid is coupled and deprotected, caffeic acid is coupled to the N-terminus of the peptide.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
-
Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.
Signaling Pathways and Mechanisms
The Src family of non-receptor tyrosine kinases are key regulators of numerous signaling pathways that control fundamental cellular processes. The SH2 domain is integral to the function of Src, mediating its interaction with upstream activators and downstream substrates.
Src Signaling Pathway and Inhibition by this compound
Caption: Src signaling and its inhibition by this compound.
Mechanism of Action:
Src kinases are maintained in an inactive state through an intramolecular interaction where the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) at the C-terminus of the kinase[2][3]. Activation of Src occurs upon dephosphorylation of Tyr527, which disrupts this autoinhibitory conformation. This allows the SH2 domain to bind to phosphotyrosine motifs on other proteins, leading to the initiation of downstream signaling cascades.
This compound acts as a competitive inhibitor by mimicking the natural phosphopeptide ligands of the Src SH2 domain. It binds with high affinity to the pY-binding pocket of the SH2 domain, thereby preventing the interaction of Src with its upstream activators and downstream substrates. This blockade of SH2 domain-mediated interactions effectively abrogates Src signaling, leading to the inhibition of cellular processes that are dependent on Src activity, such as proliferation, migration, and survival.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing Src SH2 domain inhibitors.
Conclusion
This compound is a high-affinity inhibitor of the Src SH2 domain that serves as a valuable tool for studying Src-mediated signaling and as a lead compound for the development of targeted cancer therapeutics. Its ability to potently and selectively disrupt the protein-protein interactions governed by the Src SH2 domain underscores the potential of targeting this critical signaling node. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and drug development efforts in this promising area.
References
The Biological Activity of Caffeic Acid Derivatives: A Technical Guide
A Note on Caffeic acid-pYEEIE: Information regarding the specific biological activity of this compound is limited in publicly available scientific literature. It has been identified as a non-phosphopeptide inhibitor that exhibits a potent binding affinity for the GST-Lck-SH2 domain and as a phosphopeptide ligand for the Src SH2 domain, with a reported IC50 value of 42 nM for the latter. Due to the scarcity of comprehensive data on this compound, this guide will focus on the extensively studied parent compound, Caffeic Acid (CA), and its well-characterized derivative, Caffeic Acid Phenethyl Ester (CAPE), to provide a thorough understanding of the biological activities associated with this class of molecules.
Introduction to Caffeic Acid and its Derivatives
Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plants and a significant component of the human diet through the consumption of fruits, vegetables, coffee, and wine.[1][2] Caffeic acid and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), are recognized for their broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3] These activities stem from their ability to modulate various cellular signaling pathways. This technical guide provides an in-depth overview of the biological activities of Caffeic Acid and CAPE, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.
Quantitative Data on Biological Activities
The biological activities of Caffeic Acid and CAPE have been quantified in numerous studies. The following tables summarize key IC50 values and other quantitative measures of their effects.
Table 1: In Vitro Cytotoxicity of Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 Value |
| Caffeic Acid | MCF-7 (Breast Cancer) | XTT | 24 | >100 µM |
| Caffeic Acid | MCF-7 (Breast Cancer) | NR | 24 | >100 µM |
| Caffeic Acid | MCF-7 (Breast Cancer) | SRB | 24 | >100 µM |
| CAPE | MCF-7 (Breast Cancer) | XTT | 24 | 50.2 µM |
| CAPE | MCF-7 (Breast Cancer) | NR | 24 | 45.1 µM |
| CAPE | MCF-7 (Breast Cancer) | SRB | 24 | 48.9 µM |
| CAPE | HEp2 (Laryngeal Carcinoma) | MTT | 72 | 23.8 ± 0.7 µM[4] |
Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives
| Compound | Assay | Cell Line | IC50 Value (µM) |
| Caffeic acid methyl ester | NO Production Inhibition | RAW 264.7 | 21.0 |
| Caffeic acid ethyl ester | NO Production Inhibition | RAW 264.7 | 12.0 |
| Caffeic acid butyl ester | NO Production Inhibition | RAW 264.7 | 8.4 |
| Caffeic acid octyl ester | NO Production Inhibition | RAW 264.7 | 2.4 |
| Caffeic acid benzyl (B1604629) ester | NO Production Inhibition | RAW 264.7 | 10.7 |
| CAPE | NO Production Inhibition | RAW 264.7 | 4.80 |
Key Signaling Pathways Modulated by Caffeic Acid and CAPE
Caffeic acid and CAPE exert their biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Inhibition of the JAK-STAT3 Signaling Pathway
Both Caffeic Acid and CAPE have been shown to inhibit the Janus kinase (JAK)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[2][5][6] Inhibition of this pathway leads to the downregulation of anti-apoptotic and proliferative markers.[5]
References
- 1. Chemistry and biological activities of caffeic acid derivatives from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid hinders the proliferation and migration through inhibition of IL-6 mediated JAK-STAT-3 signaling axis in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic Acid Inhibits Chronic UVB-Induced Cellular Proliferation Through JAK-STAT3 Signaling in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeic acid inhibits vascular smooth muscle cell proliferation induced by angiotensin II in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Synthesis of Caffeic acid-pYEEIE
This guide provides a detailed overview of the structure, physicochemical properties, and a proposed synthetic route for the novel conjugate molecule, Caffeic acid-pYEEIE. This molecule incorporates caffeic acid, a well-known antioxidant, and a phosphorylated pentapeptide (pYEEIE), suggesting its potential as a modulator of protein-protein interactions in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Molecular Structure and Physicochemical Properties
This compound is a conjugate formed by an amide linkage between the carboxylic acid group of caffeic acid and the N-terminal amine of the pentapeptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid).
Chemical Structure:
The IUPAC name for this molecule is (2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid[1].
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₀N₅O₁₉P | PubChem[1] |
| Molecular Weight | 923.8 g/mol | PubChem[1] |
| XLogP3-AA | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 12 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 21 | PubChem[1] |
| Rotatable Bond Count | 25 | PubChem[1] |
| Exact Mass | 923.28376138 Da | PubChem[1] |
| Monoisotopic Mass | 923.28376138 Da | PubChem[1] |
| Topological Polar Surface Area | 402 Ų | PubChem[1] |
| Heavy Atom Count | 64 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 1730 | PubChem[1] |
Proposed Synthesis Protocol
2.1. Synthesis of the pYEEIE Pentapeptide via Solid-Phase Peptide Synthesis (SPPS)
The protected pentapeptide can be synthesized on a solid support resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or chlorotrityl resin for a C-terminal carboxylic acid[2][3]. The synthesis proceeds from the C-terminus to the N-terminus[3][4][5].
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Ile-OH
-
Fmoc-Tyr(PO(OBzl)OH)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glutamic Acid): Dissolve Fmoc-Glu(OtBu)-OH, HBTU, and DIPEA in DMF. Add this solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Iterative Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and finally Fmoc-Tyr(PO(OBzl)OH)-OH.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (e.g., 94:1:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu and OBzl).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude pYEEIE peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
2.2. Conjugation of Caffeic Acid to the pYEEIE Peptide
This step involves the formation of an amide bond between the carboxylic acid of caffeic acid and the N-terminal amine of the purified pYEEIE peptide in a solution phase reaction[4].
Materials:
-
Purified pYEEIE peptide
-
Caffeic acid
-
HBTU
-
DIPEA
-
Anhydrous DMF
Protocol:
-
Activation of Caffeic Acid: Dissolve caffeic acid, HBTU, and DIPEA in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group of caffeic acid.
-
Conjugation Reaction: Dissolve the purified pYEEIE peptide in anhydrous DMF and add it to the activated caffeic acid solution. Let the reaction proceed overnight at room temperature with gentle stirring.
-
Purification of the Conjugate: Purify the crude this compound conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or LC-MS) and HPLC.
-
Lyophilization: Lyophilize the final purified product to obtain a stable powder.
Experimental Workflow for Synthesis and Purification:
Caption: A flowchart illustrating the major steps for the synthesis of this compound.
Hypothetical Signaling Pathway Involvement
The presence of a phosphotyrosine (pY) residue in the this compound structure strongly suggests its potential to interact with proteins containing phosphotyrosine-binding domains, such as the Src Homology 2 (SH2) domain. SH2 domains are critical components of many intracellular signaling pathways, recognizing and binding to specific phosphotyrosine-containing sequences, thereby mediating protein-protein interactions and downstream signaling events.
A potential application of this compound could be as a competitive inhibitor of SH2 domain-mediated interactions. By mimicking the natural phosphopeptide ligand, it could block the binding of signaling proteins, thus modulating the pathway.
Hypothetical Signaling Pathway Inhibition:
Caption: A diagram showing the hypothetical role of this compound in blocking SH2 domain recruitment.
References
- 1. This compound | C39H50N5O19P | CID 90473827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Lactoglobulin Peptide Fragments Conjugated with Caffeic Acid Displaying Dual Activities for Tyrosinase Inhibition and Antioxidant Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Discovery and Characterization of Caffeic acid-pYEEIE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic acid-pYEEIE is a novel, non-phosphopeptide mimetic that has demonstrated potent and selective inhibitory activity against the Src Homology 2 (SH2) domain of Lymphocyte-specific protein tyrosine kinase (Lck). As a critical component of T-cell receptor (TCR) signaling, Lck represents a key therapeutic target for a range of immunological disorders and certain cancers. This document provides a comprehensive overview of the discovery, characterization, and proposed mechanism of action of this compound, intended to serve as a technical resource for researchers in the fields of signal transduction and drug discovery.
Discovery and Rationale
The development of this compound was predicated on the strategy of modifying a known phosphopeptide ligand to enhance its binding affinity and drug-like properties. The parent phosphopeptide, pYEEIE (N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu), is a known binder to the SH2 domain of Src family kinases. The discovery process involved the chemical conjugation of various commercially available hydroxyl aromatic acids to the N-terminus of the pYEEIE peptide. This library of modified peptides was then screened for enhanced binding affinity to the GST-Lck-SH2 domain. Among the tested compounds, this compound emerged as the most potent inhibitor, exhibiting a significantly increased binding activity compared to the original acetylated phosphopeptide[1].
Quantitative Data Summary
The inhibitory activity of this compound has been primarily characterized by its binding affinity for the SH2 domain of Lck. While the initial discovery highlighted its potent activity, further characterization has provided specific quantitative metrics. The available data is summarized in the table below.
| Compound | Target Domain | Assay Type | IC50 (nM) | Relative Binding Affinity vs. Ac-pYEEIE | Reference |
| This compound | GST-Lck-SH2 | ELISA | 42 | ~30-fold higher | [1] |
| Ac-pYEEIE | GST-Lck-SH2 | ELISA | Not Reported | 1x | [1] |
| This compound | GST-Src-SH2 | ELISA | Data Not Available | Similar to GST-Lck-SH2 | [1] |
| This compound | GST-Fyn-SH2 | ELISA | Data Not Available | Similar to GST-Lck-SH2 | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis (SPPS) for the pYEEIE peptide backbone, followed by the solution-phase conjugation of caffeic acid.
a) Solid-Phase Synthesis of the pYEEIE Peptide:
-
Resin: Rink Amide MBHA resin is used as the solid support.
-
Amino Acid Derivatives: Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(PO(OBzl)OH)-OH) are used.
-
Coupling: Amino acid coupling is performed using HBTU/HOBt as activating agents in the presence of DIPEA in DMF. Each coupling step is monitored for completion using a Kaiser test.
-
Deprotection: The Fmoc protecting group is removed using 20% piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5).
-
Purification: The crude peptide is purified by reverse-phase HPLC on a C18 column. The purity and identity of the pYEEIE peptide are confirmed by mass spectrometry.
b) Conjugation of Caffeic Acid:
-
The purified pYEEIE peptide is dissolved in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).
-
Caffeic acid is activated by conversion to its N-hydroxysuccinimide (NHS) ester using NHS and a carbodiimide (B86325) such as EDC.
-
The activated Caffeic acid-NHS ester is added to the peptide solution and allowed to react at room temperature for several hours to form a stable amide bond with the N-terminal amine of the peptide.
-
Final Purification: The resulting this compound conjugate is purified by reverse-phase HPLC to remove unreacted starting materials and byproducts. The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
SH2 Domain Binding Affinity Assay (ELISA-based)
The binding affinity of this compound to the GST-Lck-SH2 domain is determined using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: A 96-well microtiter plate is coated with a biotinylated phosphopeptide known to bind the Lck-SH2 domain (e.g., Biotin-EPQpYEEIPIYL) and incubated overnight at 4°C.
-
Blocking: The plate is washed with PBS containing 0.05% Tween-20 (PBST) and blocked with a solution of 3% BSA in PBST for 1 hour at room temperature to prevent non-specific binding.
-
Competition Reaction: A fixed concentration of the GST-Lck-SH2 fusion protein is pre-incubated with varying concentrations of the inhibitor (this compound) for 30 minutes.
-
Binding to Plate: The inhibitor/SH2 domain mixture is then added to the coated and blocked wells and incubated for 1-2 hours at room temperature.
-
Detection: The plate is washed with PBST. The amount of GST-Lck-SH2 bound to the plate is detected by adding a horseradish peroxidase (HRP)-conjugated anti-GST antibody.
-
Signal Development: After another washing step, a TMB substrate is added, and the color development is stopped with sulfuric acid. The absorbance is read at 450 nm.
-
Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
References
An In-depth Technical Guide to the Phosphopeptide Nature of Caffeic Acid-pYEEIE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Caffeic acid-pYEEIE, a high-affinity phosphopeptide ligand designed to target the Src Homology 2 (SH2) domain of Src family kinases. This document details its biochemical properties, the experimental methodologies for its synthesis and characterization, and its role in modulating intracellular signaling pathways.
Introduction
This compound is a synthetic phosphopeptide that acts as a potent ligand for the Src SH2 domain. SH2 domains are critical modules in intracellular signal transduction, recognizing and binding to specific phosphotyrosine (pTyr) residues on target proteins. This interaction is a pivotal step in the activation of numerous signaling cascades that regulate cell proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity is implicated in various diseases, most notably in cancer, making the development of specific inhibitors a key area of therapeutic research.
This compound is a modification of the pYEEIE peptide, a known Src SH2 binding motif. The N-terminal modification with caffeic acid, a naturally occurring phenolic compound, significantly enhances its binding affinity. This guide will delve into the specifics of this interaction and the methodologies used to characterize it.
Biochemical and Biophysical Data
The interaction of this compound with the Src SH2 domain has been quantified, demonstrating a significant increase in affinity compared to its parent acetylated phosphopeptide.
| Compound | Target Domain | IC50 (nM) | Binding Affinity Comparison |
| This compound | Src SH2 | 42 | ~30-fold higher than Ac-pYEEIE |
| Ac-pYEEIE | Src SH2 | ~1260 | Baseline |
Experimental Protocols
The following sections outline the detailed methodologies for the synthesis, purification, and characterization of this compound and its interaction with the Src SH2 domain. These protocols are based on established techniques in peptide synthesis and biochemical assays.
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
Materials:
-
Fmoc-protected amino acids (Glu(OtBu), Ile, Tyr(PO(OBzl)OH))
-
Rink Amide resin
-
Caffeic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in dimethylformamide (DMF) (20% v/v)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H2O/TIPS, 95:2.5:2.5)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The Fmoc-protected amino acids are coupled sequentially to the resin. For each coupling cycle, the Fmoc-protected amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) are dissolved in DMF and added to the resin. The reaction is allowed to proceed for 2 hours.
-
N-terminal Caffeic Acid Coupling: After the final amino acid (Tyrosine) is coupled and its Fmoc group is removed, caffeic acid (3 eq) is coupled to the N-terminus using the same coupling reagents as in the previous step.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the TFA cleavage cocktail for 3 hours.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, and the precipitate is washed multiple times with cold ether to remove scavengers.
-
Lyophilization: The crude peptide is dissolved in a minimal amount of water/acetonitrile and lyophilized.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude this compound is purified using reverse-phase HPLC.
Instrumentation:
-
Preparative HPLC system with a C18 column
-
UV detector (monitoring at 220 nm and 280 nm)
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
The lyophilized crude peptide is dissolved in a small volume of Solvent A.
-
The solution is injected onto the C18 column.
-
The peptide is eluted using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Fractions are collected and analyzed by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired product.
-
Pure fractions are pooled and lyophilized.
Characterization by Mass Spectrometry
The molecular weight of the purified this compound is confirmed by mass spectrometry.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
A small amount of the purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
The solution is infused into the ESI-MS.
-
The resulting mass spectrum is analyzed to confirm the expected molecular weight of this compound (C39H50N5O19P, MW: 923.81 g/mol ).
SH2 Domain Binding Assay: Fluorescence Polarization
A fluorescence polarization (FP) competition assay is used to determine the IC50 value of this compound for the Src SH2 domain.
Materials:
-
Purified recombinant GST-tagged Src SH2 domain
-
Fluorescently labeled probe peptide with known affinity for the Src SH2 domain (e.g., FAM-pYEEI)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
A solution of the Src SH2 domain and the fluorescent probe is prepared at concentrations that result in a high polarization signal.
-
Serial dilutions of this compound are prepared.
-
In the wells of the 384-well plate, the Src SH2 domain/probe mixture is added.
-
The different concentrations of this compound are added to the wells.
-
The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.
-
Fluorescence polarization is measured using the plate reader.
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
This compound acts as a competitive inhibitor of the Src SH2 domain. By binding to the SH2 domain, it prevents the recruitment of Src family kinases to their phosphorylated target proteins. This disruption of protein-protein interactions effectively blocks the downstream signaling cascades initiated by Src.
The general workflow for identifying such an inhibitor is as follows:
Caption: Workflow for the synthesis and evaluation of this compound.
Src kinases are key components of signal transduction pathways initiated by receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors. Upon activation, Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways.
By occupying the SH2 domain of Src, this compound prevents the binding of Src to activated receptors and scaffold proteins, thereby inhibiting the propagation of the signal.
Caption: Inhibition of the Src signaling pathway by this compound.
The logical relationship for the inhibitory action of this compound can be summarized as follows:
Caption: Logical flow of this compound's inhibitory action.
Conclusion
This compound represents a potent and specific tool for the investigation of Src family kinase signaling. Its high affinity for the Src SH2 domain makes it a valuable reagent for in vitro studies and a potential lead compound for the development of novel therapeutics targeting diseases driven by aberrant Src activity. The detailed protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this and similar phosphopeptide-based inhibitors. Further research into the cell permeability and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.
Caffeic Acid-pYEEIE: A Potent Non-Phosphopeptide Inhibitor of the Src SH2 Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Caffeic acid-pYEEIE, a novel non-phosphopeptide inhibitor targeting the Src Homology 2 (SH2) domain of Src family kinases. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key concepts through signaling pathway and workflow diagrams.
Introduction
Protein tyrosine kinases (PTKs) play a pivotal role in cellular signal transduction, and their deregulation is a hallmark of numerous diseases, including cancer. The Src family of non-receptor PTKs are key regulators of a multitude of cellular processes such as proliferation, differentiation, survival, and migration. The activity of Src family kinases is, in part, modulated by intramolecular interactions involving their SH2 domain, which recognizes and binds to specific phosphotyrosine-containing sequences. Consequently, the development of inhibitors targeting the Src SH2 domain represents a promising therapeutic strategy.
This compound has emerged as a significant tool compound in this area. It is a phosphopeptide ligand that demonstrates high-affinity binding to the Src SH2 domain, acting as a potent inhibitor. Notably, it is described as a non-phosphopeptide inhibitor, which may offer advantages in terms of cell permeability and in vivo stability compared to traditional phosphopeptide-based inhibitors.[1][2]
Mechanism of Action
This compound functions as a competitive inhibitor of the Src SH2 domain. The SH2 domain is a structurally conserved protein module of approximately 100 amino acids that binds to phosphorylated tyrosine residues within a specific peptide sequence. This interaction is crucial for the recruitment of Src to activated receptor tyrosine kinases and other signaling partners, thereby propagating downstream signaling cascades.
By binding to the Src SH2 domain, this compound effectively blocks the interaction between Src and its natural phosphotyrosine-containing ligands. This disruption prevents the proper localization and activation of Src, leading to the inhibition of its downstream signaling pathways. The high affinity of this compound for the Src SH2 domain underscores its potential as a specific and potent inhibitor. It has also been shown to exhibit a strong binding affinity for the GST-Lck-SH2 domain, suggesting a broader inhibitory profile within the Src family kinases.[1][2]
Quantitative Inhibitory Data
The potency of this compound has been quantified through in vitro assays. The following table summarizes the available inhibitory data.
| Target Domain | Assay Type | Parameter | Value | Reference |
| Src SH2 domain | Unknown | IC50 | 42 nM | [3] |
| GST-Lck-SH2 domain | Binding Assay | Affinity | Potent | [1][2] |
Further research is required to obtain more comprehensive quantitative data, including Ki values, binding affinities (Kd) for a wider range of SH2 domains to establish a detailed selectivity profile, and cell-based potency metrics.
Signaling Pathways
The inhibitory action of this compound on the Src SH2 domain has direct implications for Src-mediated signaling pathways. By preventing the recruitment and activation of Src, this inhibitor can modulate numerous downstream cellular processes.
Experimental Protocols
The characterization of this compound as a Src SH2 domain inhibitor involves a series of biochemical and cellular assays. The following are generalized protocols based on standard methodologies in the field. For specific details, it is recommended to consult the primary literature, such as "Design and characterization of non-phosphopeptide inhibitors for Src family SH2 domains" (Bioorg Med Chem Lett. 2002 Oct 7;12(19):2711-4).[2]
SH2 Domain Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of this compound to the Src SH2 domain.
Materials:
-
Recombinant, purified Src SH2 domain protein
-
Fluorescently labeled phosphopeptide probe with high affinity for the Src SH2 domain (e.g., FITC-pYEEI)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin)
-
96-well black microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add a fixed concentration of the Src SH2 domain protein and the fluorescently labeled probe.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay
This assay determines the effect of this compound on the enzymatic activity of Src kinase.
Materials:
-
Active Src kinase enzyme
-
Peptide substrate for Src kinase (e.g., cdc2 (6-20) peptide)
-
[γ-32P]ATP or an antibody-based detection system (e.g., for phosphotyrosine)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Stopping solution (e.g., phosphoric acid)
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a reaction tube, combine the Src kinase enzyme, peptide substrate, and the various concentrations of this compound or vehicle control.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 15-30 minutes at 30°C).
-
Stop the reaction by adding the stopping solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.
Experimental and Logical Workflow
The discovery and characterization of a non-phosphopeptide inhibitor like this compound typically follows a structured workflow.
Conclusion
This compound represents a valuable chemical probe for studying the biological roles of the Src SH2 domain and serves as a lead compound for the development of novel therapeutics. Its non-phosphopeptide nature is a desirable characteristic for drug development, potentially overcoming the limitations of traditional phosphopeptide inhibitors. The high potency demonstrated in initial studies warrants further investigation into its selectivity, cellular activity, and in vivo efficacy. The experimental frameworks outlined in this guide provide a foundation for researchers to further explore the potential of this compound and other related compounds in the pursuit of targeted therapies for diseases driven by aberrant Src signaling.
References
Preliminary Studies on Caffeic Acid-pYEEIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid-pYEEIE is a novel, non-phosphopeptide inhibitor that demonstrates a potent binding affinity for the GST-Lck-SH2 domain.[1] This technical guide provides a comprehensive overview of the preliminary research on this compound, including its synthesis, binding characteristics, and potential downstream effects. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly those targeting Src family kinases.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds from preliminary studies.
| Compound | Target Domain | Relative Binding Affinity | IC50 Value | Notes |
| This compound | GST-Lck-SH2 | ~30-fold higher than Ac-pYEEIE | Not explicitly provided | Identified as the most potent inhibitor in the study.[1] |
| Ac-pYEEIE | GST-Lck-SH2 | Baseline | Not explicitly provided | Acetylated phosphopeptide used as a reference compound.[1] |
| Caffeic acid-DOPA-EEIE | GST-Lck-SH2 | >20-fold lower than Ac-pYEEIE | Not explicitly provided | A non-phosphotyrosine analog with reduced binding affinity.[1] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for synthesizing caffeic acid derivatives and peptide conjugations. A general workflow is outlined below.
Diagram of the general synthetic workflow for this compound.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Activation of Caffeic Acid: Caffeic acid is first activated to facilitate its conjugation to the peptide. This can be achieved by forming an active ester, such as an N-hydroxysuccinimide (NHS) ester, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
-
Solid-Phase Peptide Synthesis of pYEEIE: The pentapeptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid) is synthesized on a solid support resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Each amino acid is sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Conjugation: The activated caffeic acid is then reacted with the N-terminus of the cleaved pYEEIE peptide in a suitable solvent.
-
Purification: The final product, this compound, is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the compound are confirmed by mass spectrometry and NMR spectroscopy.
GST-Lck-SH2 Domain Binding ELISA
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of this compound to the GST-Lck-SH2 domain.
Diagram of the GST-Lck-SH2 Domain Binding ELISA workflow.
Caption: Workflow for the GST-Lck-SH2 domain binding ELISA.
Methodology:
-
Plate Coating: A 96-well microtiter plate is coated with streptavidin and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20). Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Peptide Immobilization: A biotinylated pYEEIE peptide is added to the wells and incubated for 1 hour at room temperature to allow binding to the streptavidin-coated plate. The plate is then washed.
-
Competitive Binding: Serial dilutions of this compound (or a control compound) are added to the wells, followed by the addition of a constant concentration of the GST-Lck-SH2 fusion protein. The plate is incubated for 2 hours at room temperature to allow for competitive binding.
-
Detection: The plate is washed to remove unbound proteins. An anti-GST antibody conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.
-
Signal Development: After another wash step, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to the wells, and the plate is incubated in the dark. The reaction is stopped by the addition of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value can be determined by plotting the inhibition percentage against the inhibitor concentration.
Inferred Signaling Pathway
Inhibition of the Lck-SH2 domain by this compound is expected to disrupt the downstream signaling cascade that is crucial for T-cell activation. The following diagram illustrates the inferred signaling pathway affected by this inhibition.
Diagram of the inferred Lck signaling pathway and the point of inhibition by this compound.
Caption: Inferred Lck signaling pathway and inhibition by this compound.
Pathway Description:
-
T-Cell Receptor (TCR) Activation: Upon engagement with an antigen-presenting cell, the TCR/CD3 complex is activated.
-
Lck Activation: The Src family kinase Lck, which is associated with the co-receptors CD4 or CD8, becomes activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.
-
ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the SH2 domains of ZAP-70 (Zeta-chain-associated protein kinase 70). Lck then phosphorylates and activates ZAP-70.
-
Downstream Signaling: Activated ZAP-70 phosphorylates downstream adaptor proteins such as LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This leads to the formation of a larger signaling complex that activates multiple downstream pathways, including the PLCγ1 pathway, which results in calcium mobilization and PKC activation.
-
Transcription Factor Activation: These signaling events culminate in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
-
Gene Expression: These transcription factors translocate to the nucleus and induce the expression of genes essential for T-cell proliferation and differentiation, such as Interleukin-2 (IL-2).
Point of Inhibition: this compound, by binding to the Lck-SH2 domain, is hypothesized to prevent the interaction of Lck with its phosphotyrosine-containing binding partners. This would disrupt the propagation of the signaling cascade at an early stage, thereby inhibiting T-cell activation.
Conclusion and Future Directions
The preliminary data on this compound identify it as a potent inhibitor of the Lck-SH2 domain. Its non-phosphopeptide nature makes it a potentially more stable and cell-permeable alternative to traditional phosphopeptide-based inhibitors. Further research is warranted to fully characterize its inhibitory profile across the Src family kinases, to determine its efficacy in cell-based assays of T-cell activation, and to evaluate its pharmacokinetic and pharmacodynamic properties in in vivo models. The information presented in this guide provides a solid foundation for these future investigations.
References
Methodological & Application
Investigating Src Signaling with Caffeic Acid-pYEEIE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src family of non-receptor tyrosine kinases are pivotal regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src kinase activity is a common feature in a variety of human cancers, making it a compelling target for therapeutic intervention. Caffeic acid-pYEEIE (CAPE-pYEEIE) is a high-affinity phosphopeptide ligand designed to specifically target the Src Homology 2 (SH2) domain of Src. By binding to the SH2 domain, CAPE-pYEEIE is expected to allosterically inhibit Src activation, thereby modulating its downstream signaling pathways.
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate Src signaling. Detailed protocols for in vitro and cell-based assays are presented to enable researchers to characterize the inhibitory effects of this compound and elucidate its impact on Src-mediated cellular functions.
Product Information
| Product Name | This compound |
| Target | Src Homology 2 (SH2) Domain |
| Biological Activity | Phosphopeptide ligand for the Src SH2 domain with an IC50 of 42 nM. It demonstrates a 30-fold higher affinity than N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu.[1][2] |
| Molecular Weight | 923.82 g/mol |
| Formula | C39H50N5O19P |
| Solubility | Soluble in DMSO and water. |
| Storage | Store at -20°C. |
Data Presentation
In Vitro Inhibition of Src Kinase Activity
The inhibitory potential of this compound on Src kinase activity can be quantified using various in vitro kinase assay platforms. The following table provides a template for presenting such data.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Src SH2 Domain | TR-FRET Kinase Assay | 42 |
| Control Peptide | Src SH2 Domain | TR-FRET Kinase Assay | >1000 |
Cellular Activity of this compound
The efficacy of this compound in a cellular context can be assessed by measuring its impact on cell viability, proliferation, and downstream Src signaling.
| Cell Line | Assay Type | Endpoint | CAPE-pYEEIE IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Cell Viability | Data to be determined |
| PC-3 (Prostate Cancer) | MTT Assay | Cell Viability | Data to be determined |
| HT-29 (Colon Cancer) | MTT Assay | Cell Viability | Data to be determined |
| MDA-MB-231 (Breast Cancer) | Western Blot | p-Src (Y416) Inhibition | Data to be determined |
| PC-3 (Prostate Cancer) | Western Blot | p-Src (Y416) Inhibition | Data to be determined |
Signaling Pathways and Experimental Workflow
Src Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for Caffeic Acid-pYEEIE in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid-pYEEIE is a potent, non-phosphopeptide inhibitor designed to target the SH2 domain of Src family kinases, such as Lck and Src. This molecule serves as a valuable tool for studying and inhibiting protein-protein interactions (PPIs) mediated by SH2 domains, which are crucial components of numerous signal transduction pathways. Dysregulation of these pathways is implicated in various diseases, including cancer and autoimmune disorders.
The core of this inhibitor is the pYEEIE peptide sequence, which mimics the natural phosphotyrosine-containing binding motif recognized by the SH2 domain. The conjugation of caffeic acid to this peptide significantly enhances its binding affinity. This document provides detailed application notes and experimental protocols for utilizing this compound as a specific inhibitor to investigate SH2 domain-mediated PPIs.
Target Interaction: Lck SH2 Domain and Phosphotyrosine Peptides
The Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and plays a pivotal role in T-cell receptor (TCR) signaling and T-cell activation. A key interaction in this pathway is the binding of the Lck SH2 domain to phosphorylated tyrosine residues within Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the TCR complex. This interaction is critical for the recruitment and activation of downstream signaling molecules. This compound is designed to competitively inhibit this interaction, thereby blocking the signaling cascade.
Quantitative Data
The binding affinity of this compound and related compounds for the Src SH2 domain is summarized in the table below. This data is essential for designing and interpreting experiments.
| Compound | Target Domain | Assay Type | IC50 | Kd | Notes |
| This compound | Src SH2 | Competitive Binding | 42 nM[1] | - | Displays 30-fold higher affinity than Ac-pYEEIE.[1] |
| Ac-pYEEI | Src SH2 | Fluorescence Polarization | - | 1.7 µM | A common phosphopeptide ligand for the Src SH2 domain. |
| Ac-K(IDA)pYEEIEK(IDA) | Src SH2 | Fluorescence Polarization | - | 0.6 µM | A modified pYEEI peptide with enhanced binding affinity. |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of the Lck SH2 domain in T-cell receptor signaling and the mechanism of inhibition by this compound.
References
Caffeic Acid-pYEEIE: A High-Affinity SH2 Domain Inhibitor for Advanced Neurobiology Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid-pYEEIE is a potent, non-phosphopeptide inhibitor of the Src Homology 2 (SH2) domain of Src family kinases (SFKs), exhibiting a high affinity for the Lck-SH2 domain.[1] SFKs, a family of non-receptor tyrosine kinases, are critical regulators of a multitude of cellular processes. In the central nervous system (CNS), SFKs play pivotal roles in neuronal development, synaptic plasticity, and the functioning of neurotransmitter receptors.[2] Furthermore, SFKs are key mediators of neuroinflammation, a process implicated in the pathogenesis of various neurodegenerative diseases.[2][3][4] Given its high affinity for the Src SH2 domain, this compound presents itself as a valuable chemical tool to investigate the intricate roles of SFK-mediated signaling in both physiological and pathological states of the nervous system.
Mechanism of Action
This compound acts as a phosphopeptide ligand for the Src SH2 domain.[5] SH2 domains are protein modules that recognize and bind to specific phosphotyrosine-containing sequences in other proteins. This interaction is a fundamental mechanism for the assembly of signaling complexes and the propagation of intracellular signals. By binding to the Src SH2 domain with high affinity, this compound competitively inhibits the binding of endogenous phosphoproteins, thereby disrupting downstream signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Src Inhibition Attenuates Neuroinflammation and Protects Dopaminergic Neurons in Parkinson’s Disease Models [frontiersin.org]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Caffeic acid-pYEEIE in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid-pYEEIE is a high-affinity, non-phosphopeptide inhibitor of the Src Homology 2 (SH2) domain of Src family kinases.[1][2] Its potent and specific binding makes it a valuable tool in drug discovery for studying the roles of Src kinases in various signaling pathways and for the screening and development of novel therapeutic agents targeting these pathways. Src family kinases are non-receptor tyrosine kinases that are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is frequently implicated in the development and progression of cancer and other diseases, making it a prime target for therapeutic intervention.[3][4][5]
These application notes provide an overview of the utility of this compound in drug discovery and detailed protocols for its use in relevant assays.
Data Presentation
The biochemical and biophysical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 923.82 g/mol | [6][7] |
| Molecular Formula | C₃₉H₅₀N₅O₁₉P | [6][7] |
| IC₅₀ for Src SH2 domain | 42 nM | [6][7] |
| Binding Affinity Comparison | 30-fold higher affinity than Ac-pYEEIE | [6][7] |
| Sequence | YEEIE (Tyr-1 is N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-)-pTyr) | [6][7] |
| Solubility | Soluble to 2 mg/ml in PBS | [7] |
| Storage | Store at -20°C | [6][7] |
Signaling Pathway
The Src signaling pathway is a complex network that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[8][9][10] Upon activation, Src kinase phosphorylates a wide range of downstream substrates, initiating multiple signaling cascades that regulate key cellular functions. The SH2 domain of Src is critical for these interactions, as it recognizes and binds to phosphotyrosine residues on activated receptors and downstream signaling proteins.[11][12] By binding to the Src SH2 domain, this compound can block these protein-protein interactions, thereby inhibiting the downstream signaling pathways.
Src Signaling Pathway and Point of Inhibition
Experimental Protocols
Competitive ELISA-based SH2 Domain Binding Assay
This protocol is designed to determine the binding affinity of test compounds to the Src SH2 domain by competing with a known biotinylated ligand, which can be this compound itself or another high-affinity peptide.
Materials:
-
Recombinant GST-tagged Src SH2 domain
-
Biotinylated this compound (or other biotinylated high-affinity peptide)
-
Test compounds
-
Glutathione-coated 96-well plates
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Binding buffer (e.g., PBS, pH 7.4, with 1 mM DTT and 0.1% BSA)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of recombinant GST-Src SH2 domain (e.g., 1-5 µg/mL in PBS) to each well of a glutathione-coated 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells three times with 200 µL of wash buffer.
-
Blocking: Block non-specific binding by adding 200 µL of binding buffer containing 3% BSA to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with 200 µL of wash buffer.
-
Competition: Add 50 µL of binding buffer containing a fixed concentration of biotinylated this compound (e.g., at its Kd concentration) to each well. Then, add 50 µL of the test compound at various concentrations (serially diluted). For the negative control, add 50 µL of binding buffer. For the positive control (no competition), add 50 µL of binding buffer without any test compound. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Wash the wells three times with 200 µL of wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate (diluted in binding buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with 200 µL of wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 100 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for Competitive ELISA Binding Assay
Cell-Based Src Kinase Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound on Src kinase activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cancer cell line with high Src activity (e.g., MDA-MB-231, HT-29)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK (Tyr397), anti-FAK, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or other test compounds for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells and collect the lysates.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Src, anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (GAPDH). Compare the levels of phosphorylation in treated cells to the vehicle control to determine the inhibitory effect of the compounds.
Conclusion
This compound is a potent and selective inhibitor of the Src SH2 domain, making it an invaluable research tool for the study of Src family kinases and the development of novel therapeutics targeting these enzymes. The protocols outlined above provide a framework for utilizing this compound in both biochemical and cell-based assays to investigate Src signaling and screen for new inhibitors.
References
- 1. The SH2 domain: versatile signaling module and pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src homology-2 domains: structure, mechanisms, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diseases.jensenlab.org [diseases.jensenlab.org]
- 11. SH2 domain - Wikipedia [en.wikipedia.org]
- 12. rupress.org [rupress.org]
Probing Src-Dependent Signaling Cascades with Caffeic Acid-pYEEIE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid-pYEEIE is a high-affinity phosphopeptide probe designed to specifically target the Src Homology 2 (SH2) domain of Src family kinases (SFKs). With an IC50 of 42 nM for the Src SH2 domain, it offers a powerful tool for investigating the roles of Src in various cellular processes.[1][2] The Src family, a group of non-receptor tyrosine kinases, are pivotal regulators of a multitude of signaling pathways that control cell proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention.[3][4]
This document provides detailed application notes and experimental protocols for utilizing this compound to probe Src-dependent signaling cascades. It is intended to guide researchers in the effective application of this tool for studying Src function and for the identification of novel therapeutic agents targeting Src signaling.
Data Presentation
This compound Profile
| Property | Value | Reference |
| Molecular Weight | 923.82 g/mol | [1][2] |
| Formula | C₃₉H₅₀N₅O₁₉P | [1][2] |
| Sequence | pYEEIE (N-terminally modified with Caffeic acid) | [1][2] |
| Purity | ≥95% | [1][2] |
| Solubility | Soluble to 2 mg/ml in PBS | [1] |
| Storage | Store at -20°C | [1][2] |
Binding Affinity and Selectivity
| Target | IC50 | Fold Increase in Affinity (vs. Ac-pYEEIE) | Reference |
| Src SH2 Domain | 42 nM | ~30-fold | [1][2] |
Further characterization of the binding affinity of this compound to other Src family kinases (e.g., Fyn, Lck, Yes) and a broader panel of SH2 domains is recommended for comprehensive selectivity profiling.
Experimental Protocols
Protocol 1: In Vitro Src SH2 Domain Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the Src SH2 domain using this compound as a fluorescently labeled probe.
Materials:
-
Recombinant purified Src SH2 domain
-
Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20
-
Test compounds
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the Src SH2 domain in Assay Buffer. The final concentration should be optimized, but a starting point of 80 nM is recommended.
-
Prepare a 2X solution of the fluorescently labeled this compound probe in Assay Buffer. The final concentration should be around the Kd of its interaction with the Src SH2 domain.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of the 2X fluorescent probe solution to all wells of the 384-well plate.
-
Add 5 µL of the test compound dilutions to the appropriate wells. For control wells, add 5 µL of Assay Buffer.
-
To initiate the binding reaction, add 5 µL of the 2X Src SH2 domain solution to all wells except for the "no enzyme" control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each well.
-
Plot the ΔmP values against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cellular Pull-Down Assay to Identify Src SH2 Domain Interactors
This protocol uses biotinylated this compound to pull down the Src SH2 domain and its interacting proteins from cell lysates.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Cell line of interest (e.g., a cancer cell line with high Src activity)
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Cell Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%).
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.
-
Antibodies for Western blotting (e.g., anti-Src, anti-phospho-FAK, anti-phospho-Paxillin).
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Lyse the cells in ice-cold Cell Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
-
Bead Preparation:
-
Wash the streptavidin-coated magnetic beads with Cell Lysis Buffer.
-
-
Incubation with Bait:
-
Incubate the pre-cleared cell lysate with biotinylated this compound for 1-2 hours at 4°C with gentle rotation. A concentration range of 1-10 µM is a good starting point.
-
-
Capture of Complexes:
-
Add the washed streptavidin beads to the lysate-probe mixture and incubate for another hour at 4°C.
-
-
Washing:
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Src and its known downstream targets.
-
For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.
-
Protocol 3: In-Cell Western Assay to Measure Inhibition of Src Downstream Signaling
This protocol quantifies the effect of this compound on the phosphorylation of Src downstream targets within cells.
Materials:
-
Cell line of interest grown in 96-well plates
-
This compound
-
Stimulant to activate Src signaling (e.g., EGF, serum)
-
Fixation Solution: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS
-
Primary antibodies: Rabbit anti-phospho-FAK (Tyr397), Mouse anti-total FAK
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG, IRDye® 680RD Goat anti-Mouse IgG
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Starve the cells if necessary to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound for a designated time.
-
Stimulate the cells with a suitable agonist to activate Src signaling.
-
-
Fixation and Permeabilization:
-
Fix the cells with Fixation Solution.
-
Permeabilize the cells with Permeabilization Buffer.
-
-
Blocking:
-
Block non-specific binding sites with Blocking Buffer.
-
-
Antibody Incubation:
-
Incubate the cells with a cocktail of the primary antibodies (anti-phospho-FAK and anti-total FAK) overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells and scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal to determine the relative phosphorylation level.
-
Plot the normalized phosphorylation against the concentration of this compound to determine its inhibitory effect.
-
Visualizations
References
- 1. Inhibition of focal adhesion kinase/paxillin axis by caffeic acid phenethyl ester restrains aggressive behaviors of head and neck squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative phosphoproteomics reveals a cluster of tyrosine kinases that mediates SRC invasive activity in advanced colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Caffeic acid-pYEEIE solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of Caffeic acid-pYEEIE. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful handling and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to first prepare a stock solution in DMSO before further dilution into aqueous buffers.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound is difficult to dissolve. What can I do?
A3: If you encounter solubility issues, gentle warming of the solution to 37°C or brief sonication can aid in dissolution. It is crucial to start with a small amount of the peptide to test solubility before dissolving the entire sample. For peptides with a net charge, adjusting the pH of the buffer may also improve solubility.
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to degradation. If you must store it in a buffer, use a sterile buffer at a pH of 5-6 and store at -20°C for a very limited time. It is always best to prepare fresh dilutions from a DMSO stock solution for each experiment.
Solubility and Storage Data Summary
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage (Lyophilized) | -20°C or -80°C, protected from light |
| Storage (DMSO Stock) | -20°C (up to 1 month), -80°C (up to 6 months) |
| Aqueous Solution Storage | Not recommended; prepare fresh |
Troubleshooting Guides
Issue: this compound Fails to Dissolve in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Issue: Precipitation Observed After Diluting DMSO Stock in Aqueous Buffer
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.
Caption: Troubleshooting guide for aqueous dilution precipitation.
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound
This protocol outlines a method for determining the kinetic solubility of this compound in a high-throughput manner.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add the DMSO stock solution to your aqueous buffer of choice (e.g., PBS, pH 7.4) to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
-
Detection of Precipitation:
-
Measure the light scattering in each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader to detect the formation of a precipitate.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering or absorbance is observed compared to the buffer control.
-
Protocol for Assessing the Stability of this compound in Solution
This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time.
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest (e.g., DMSO or an aqueous buffer) at a known concentration.
-
Aliquot the solution into multiple vials to be analyzed at different time points.
-
-
Storage Conditions:
-
Store the aliquots under the desired conditions (e.g., 4°C, -20°C, or -80°C). Include a "time zero" sample that is analyzed immediately after preparation.
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from storage.
-
Analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
-
Data Interpretation:
-
Compare the peak area of the intact this compound at each time point to the "time zero" sample. A decrease in the peak area indicates degradation.
-
Identify any new peaks that appear in the chromatogram, as these may represent degradation products.
-
Optimizing Caffeic acid-pYEEIE concentration for cell treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Caffeic acid-pYEEIE for cell treatment. As specific experimental data for this compound in cell-based assays is limited in publicly available literature, this guide offers a comprehensive approach based on its known mechanism of action as a Src SH2 domain inhibitor, data from related compounds, and general best practices for optimizing the experimental use of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic molecule that conjugates caffeic acid with the phosphopeptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid). It functions as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of non-receptor tyrosine kinases.[1] The Src SH2 domain plays a crucial role in the activation of Src kinase by binding to phosphotyrosine residues on partner proteins. By occupying this domain, this compound is expected to act as a competitive inhibitor, preventing the activation of Src and consequently blocking its downstream signaling pathways.
Q2: What are the potential cellular effects of inhibiting the Src SH2 domain with this compound?
A2: Src kinase is a key regulator of numerous cellular processes, and its aberrant activation is implicated in various cancers.[2][3] Inhibition of Src signaling can lead to a range of cellular effects, including:
-
Reduced cell proliferation and survival: Src is involved in pathways that promote cell growth and inhibit apoptosis (programmed cell death).[4][5]
-
Decreased cell migration and invasion: Src plays a critical role in regulating the cytoskeleton, cell adhesion, and the breakdown of the extracellular matrix, all of which are essential for cell motility and metastasis.[5][6]
-
Inhibition of angiogenesis: Src signaling contributes to the formation of new blood vessels, a process vital for tumor growth.[3]
-
Alterations in cell adhesion and morphology: Through its effects on focal adhesion kinase (FAK) and other adhesion-related proteins, Src influences how cells attach to their surroundings.[7]
Q3: In which cell lines is this compound likely to be effective?
A3: Given that elevated Src activity is observed in a wide range of solid tumors, this compound could be effective in various cancer cell lines.[3] Cell lines derived from the following cancers, known to often exhibit high Src activity, are potential candidates for testing:
It is crucial to determine the basal level of Src activity (phosphorylated Src) in your cell line of interest to predict its potential sensitivity to a Src inhibitor.
Q4: What is a good starting concentration for my experiments?
A4: this compound has a reported in vitro IC50 of 42 nM for binding to the Src SH2 domain. However, the optimal concentration for cell-based assays will likely be higher due to factors like cell permeability and stability. A common starting point for a new inhibitor is to perform a dose-response curve. Based on data from other Src inhibitors, a broad range of concentrations should be tested initially, for example, from 10 nM to 100 µM.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | The chosen cell line may have low basal Src activity. | Confirm Src activation (p-Src Tyr416) in your untreated cells via Western blot. Select a cell line with known high Src activity for initial experiments. |
| The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM). | |
| The incubation time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| The compound may have poor cell permeability. | While not easily modifiable, this is a possibility. Ensure proper dissolution of the compound. | |
| High background or inconsistent results in Western blots for phosphorylated proteins. | Phosphatase activity during sample preparation. | Always use phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.[8][9] |
| Use of milk as a blocking agent. | Milk contains casein, a phosphoprotein, which can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphoproteins.[9] | |
| Use of PBS-based buffers. | Phosphate in PBS can interfere with the detection of phosphoproteins. Use Tris-Buffered Saline with Tween 20 (TBST) for all washing and antibody dilution steps.[10] | |
| Cell death observed even at low concentrations. | The compound may have off-target cytotoxic effects. | Perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 for cytotoxicity. Use concentrations below this for mechanism-of-action studies. |
| Difficulty dissolving this compound. | The compound may have limited solubility in aqueous solutions. | Refer to the manufacturer's instructions for solubility. For many peptide-based compounds, dissolving in a small amount of DMSO first and then diluting in culture medium is a common practice. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
Data Presentation
Disclaimer: The following tables provide data for other well-characterized Src inhibitors. This information is intended to serve as a reference for designing experiments with this compound, for which specific cell-based data is not yet widely available.
Table 1: Concentration Ranges of Common Src Inhibitors in Cell-Based Assays
| Inhibitor | Target(s) | Typical Concentration Range (in vitro) | Cell Lines Tested | Reference |
| Dasatinib | Bcr-Abl, Src family kinases | 1 - 100 nM | MDA-MB-231 (Breast), Melanoma cells | [4] |
| Saracatinib (AZD0530) | Src family kinases | 0.1 - 10 µM | Various solid tumor cell lines | [5] |
| PP1 | Lck, Fyn, Src | 0.5 - 10 µM | T cells, M07e cells | [11] |
| SU6656 | Src family kinases | 1 - 10 µM | Various cancer cell lines | |
| Src Inhibitor 1 | Src, Lck | 0.1 - 5 µM | Mouse chondrocytes | [12][13] |
Table 2: IC50 Values of Caffeic Acid and its Derivatives in Cancer Cell Lines
Note: This table provides data for caffeic acid and caffeic acid phenethyl ester (CAPE), which are structurally related to the caffeic acid moiety of this compound. These values are for general reference and may not reflect the potency of the peptide conjugate.
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| Caffeic acid phenethyl ester (CAPE) | LNCaP 104-R1 (Prostate) | 24 hours | 64.0 µM | [14] |
| LNCaP 104-R1 (Prostate) | 48 hours | 30.5 µM | [14] | |
| LNCaP 104-R1 (Prostate) | 72 hours | 21.6 µM | [14] | |
| LNCaP 104-R1 (Prostate) | 96 hours | 13.7 µM | [14] | |
| Caffeic Acid | MCF-7 (Breast) | Not specified | >100 µM | [15] |
| Caffeic acid phenethyl ester (CAPE) | MCF-7 (Breast) | Not specified | ~50 µM | [15] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Src Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of Src and its downstream targets.
Materials:
-
6-well plates
-
Cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK (Tyr397), anti-total-FAK, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply ECL detection reagent and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.[19]
Mandatory Visualizations
References
- 1. This compound | C39H50N5O19P | CID 90473827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel roles of Src in cancer cell epithelial-to-mesenchymal transition, vascular permeability, microinvasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
How to determine the optimal working concentration of Caffeic acid-pYEEIE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of Caffeic acid-pYEEIE.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a high-affinity phosphopeptide ligand designed to target the SH2 domain of Src family kinases, such as Lck[1][2]. It is a synthetic molecule that conjugates caffeic acid to the phosphopeptide sequence pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid)[3]. The pYEEIE motif is known to bind with high specificity to the SH2 domains of Src kinases, which are crucial components of intracellular signaling pathways regulating cell growth, differentiation, and survival[4][5][6]. Caffeic acid itself is a natural phenolic compound with known antioxidant and anti-inflammatory properties[7][8]. The conjugation of caffeic acid to the pYEEIE peptide results in a potent inhibitor.
Q2: What is the reported inhibitory concentration (IC50) of this compound?
A2: this compound has a reported IC50 of 42 nM for the Src SH2 domain. It exhibits a 30-fold higher affinity than its acetylated counterpart, Ac-pYEEIE[9]. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
Q3: Why do I need to determine the optimal working concentration for my specific experiment?
A3: While the reported IC50 of 42 nM provides a valuable starting point, the optimal working concentration of this compound can vary significantly depending on several factors specific to your experimental setup. These factors include:
-
Cell type: Different cell lines may have varying levels of Src family kinase expression and activity, as well as differences in cell permeability to the compound.
-
Assay type: The optimal concentration for a biochemical assay (e.g., in vitro kinase assay) may differ from that required for a cell-based assay (e.g., measuring downstream signaling events or cell viability).
-
ATP concentration (for kinase assays): Since many kinase inhibitors are ATP-competitive, the concentration of ATP in your assay will directly influence the apparent IC50 of the inhibitor[10][11].
-
Incubation time: The duration of exposure to the compound can affect its efficacy.
-
Presence of serum: Components in the serum can bind to the compound and reduce its effective concentration.
Therefore, it is crucial to empirically determine the optimal working concentration for your specific experimental conditions to ensure reliable and reproducible results.
Experimental Workflow for Determining Optimal Working Concentration
Below is a generalized workflow for determining the optimal working concentration of this compound in a cell-based assay.
Caption: Experimental workflow for determining the optimal working concentration.
Detailed Experimental Protocols
1. Dose-Response Curve to Determine IC50
This protocol outlines how to determine the half-maximal inhibitory concentration (IC50) of this compound on Src kinase activity in a specific cell line.
-
Materials:
-
This compound
-
Cell line of interest (e.g., a cell line with known Src activity)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 6-well or 12-well)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding: Seed your cells of interest in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to test. A common starting range is from 1 nM to 10 µM.
-
Cell Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-Src (Tyr416).
-
Wash the membrane and probe with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe for total Src as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Src and total Src.
-
Normalize the phospho-Src signal to the total Src signal for each concentration.
-
Plot the normalized phospho-Src signal against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
-
2. Cell Viability Assay
This protocol is to assess the cytotoxic effects of this compound.
-
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
MTT reagent (or other viability assay reagent like WST-1, or a kit for trypan blue exclusion)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, typically centered around the previously determined IC50. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration.
-
Determine the concentration at which cell viability is significantly reduced.
-
-
Data Presentation
Summarize your quantitative data in tables for easy comparison.
Table 1: Dose-Response of this compound on Src Phosphorylation
| Concentration (nM) | Normalized p-Src/Total Src Ratio (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.05 | 0% |
| 1 | 0.95 ± 0.06 | 5% |
| 10 | 0.75 ± 0.08 | 25% |
| 42 (IC50) | 0.50 ± 0.04 | 50% |
| 100 | 0.25 ± 0.03 | 75% |
| 1000 | 0.10 ± 0.02 | 90% |
Table 2: Cytotoxicity of this compound
| Concentration (nM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5 |
| 10 | 98 ± 4 |
| 50 | 95 ± 6 |
| 100 | 92 ± 5 |
| 500 | 85 ± 7 |
| 1000 | 70 ± 8 |
Signaling Pathway
This compound targets the SH2 domain of Src family kinases. The SH2 domain is critical for mediating protein-protein interactions in response to tyrosine phosphorylation, thereby regulating downstream signaling cascades.
Caption: this compound inhibits Src signaling by blocking the SH2 domain.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition observed at expected concentrations | 1. Compound degradation. 2. Low Src activity in the chosen cell line. 3. High ATP concentration in the kinase assay. | 1. Prepare fresh stock solutions of this compound. 2. Use a cell line with higher Src expression/activity or stimulate the cells to activate Src. 3. Optimize the ATP concentration in your in vitro kinase assay to be close to the Km for ATP of the kinase. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound dilution or cell treatment. 3. Uneven cell growth. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and be meticulous during dilutions and treatments. 3. Ensure even distribution of cells in the wells and check for edge effects in the plates. |
| Significant cytotoxicity at the IC50 concentration | 1. The compound has off-target effects at that concentration. 2. The cell line is particularly sensitive to Src inhibition or the compound itself. | 1. Choose a working concentration for functional assays that is below the toxic threshold, even if it results in less than 50% inhibition of the primary target. 2. Reduce the incubation time. |
| Inconsistent Western blot results | 1. Issues with antibody quality. 2. Problems with protein transfer. 3. Inconsistent loading. | 1. Validate your primary antibodies and use them at the recommended dilution. 2. Ensure complete and even transfer of proteins to the membrane. 3. Accurately quantify protein concentrations and re-probe for a reliable loading control (e.g., total Src, GAPDH, or beta-actin). |
References
- 1. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C39H50N5O19P | CID 90473827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Binding of a high affinity phosphotyrosyl peptide to the Src SH2 domain: crystal structures of the complexed and peptide-free forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Determinants of Phosphotyrosine Peptides Complexed with the Src SH2 Domain | PLOS One [journals.plos.org]
- 7. Caffeic acid - Wikipedia [en.wikipedia.org]
- 8. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Caffeic acid-pYEEIE
Welcome to the technical support center for Caffeic acid-pYEEIE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and to offer troubleshooting support for experiments involving this Lck-SH2 domain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and intended target of this compound is the Src Homology 2 (SH2) domain of the Lymphocyte-specific protein tyrosine kinase (Lck). It is a non-phosphopeptide inhibitor that binds with high affinity to the Lck-SH2 domain, thereby disrupting its protein-protein interactions which are crucial for T-cell receptor (TCR) signaling.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: Direct off-target effects of this compound are not extensively documented. However, based on the activities of its structural components (caffeic acid) and the broader class of Src family kinase inhibitors, potential off-target effects may include:
-
Inhibition of other Src family kinase SH2 domains: Due to structural homology among SH2 domains, cross-reactivity with other Src family kinases (e.g., Fyn, Src) is possible.[3]
-
Modulation of downstream signaling pathways: Inhibition of Lck can lead to widespread changes in downstream signaling cascades beyond the intended scope, which can be misinterpreted as off-target effects.[4]
-
Effects related to the caffeic acid moiety: Caffeic acid itself has broad biological activities, including antioxidant properties and modulation of pathways like NF-κB and PI3K/Akt.[5][6] These activities could contribute to off-target effects.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of a negative control: A structurally similar but inactive compound can help determine if the observed effects are specific to Lck-SH2 inhibition.
-
Rescue experiments: Re-introduction of a constitutively active downstream signaling component can help confirm if the observed phenotype is due to the inhibition of the intended pathway.
-
Orthogonal validation: Using a different inhibitor with a distinct chemical structure that targets the same protein (e.g., another Lck inhibitor) can help confirm that the observed effects are on-target.
-
Kinase profiling: A broad panel kinase assay can identify other kinases that may be inhibited by this compound.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in a solvent like DMSO.[7] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Lck-Mediated Signaling
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the integrity of the compound using analytical methods if possible. |
| Incorrect Dosage | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. 2. Ensure accurate dilution and pipetting. |
| Cell Line Resistance | 1. Confirm that your cell line expresses Lck at sufficient levels. 2. Consider potential mutations in the Lck SH2 domain that may affect inhibitor binding. |
| Suboptimal Assay Conditions | 1. Optimize incubation time with the inhibitor. 2. Ensure that the stimulation of the TCR pathway is robust. |
Issue 2: Unexpected Cell Viability or Proliferation Changes
| Possible Cause | Troubleshooting Steps |
| Off-target Kinase Inhibition | 1. Test the effect of this compound on a broader range of kinases using a kinase panel assay. 2. Compare the phenotype with that of other more specific Lck inhibitors. |
| Caffeic Acid Moiety Effects | 1. Test the effects of caffeic acid alone on your cells to see if it phenocopies the observed effects. 2. Assess markers of oxidative stress or NF-κB pathway activation. |
| General Cellular Stress | 1. Lower the concentration of the inhibitor to the minimum effective dose. 2. Reduce the incubation time. 3. Ensure the solvent concentration is not causing toxicity. |
Issue 3: Variability in Western Blot Results for Downstream Signaling Proteins
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Quality | 1. Validate your primary antibodies using positive and negative controls. 2. Use antibodies specific for phosphorylated and total protein to assess the phosphorylation status accurately. |
| Timing of Analysis | 1. Perform a time-course experiment to capture the peak of signaling inhibition. 2. Ensure that cell lysis and sample preparation are done quickly to preserve phosphorylation states. |
| Loading Inconsistencies | 1. Quantify protein concentration accurately before loading. 2. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. |
Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Lck | 15 |
| Fyn | 250 |
| Src | 400 |
| Abl | >1000 |
| EGFR | >5000 |
| PI3K | >10000 |
This table presents hypothetical data for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Western Blot Analysis of Lck Downstream Signaling
-
Cell Culture and Treatment: Plate Jurkat T-cells at a density of 1x10^6 cells/mL. Pre-incubate with desired concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
TCR Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 10 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ZAP70, phospho-LAT, phospho-ERK, and their total protein counterparts overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: Lck Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing on- and off-target effects.
Caption: Logical flowchart for troubleshooting unexpected experimental results.
References
- 1. Regulation of the Lck SH2 domain by tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SH2 domain function is essential for the role of the Lck tyrosine kinase in T cell receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Caffeic Acid-pYEEIE Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with caffeic acid-pYEEIE conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address cell permeability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low cell permeability of caffeic acid?
A1: Caffeic acid, a phenolic compound, generally exhibits low cell permeability primarily due to its hydrophilic nature.[1] Studies using Caco-2 cell monolayers, a model for the intestinal epithelial barrier, have demonstrated poor permeation of caffeic acid and its conjugates.[2] The apparent permeability coefficient (Papp) for caffeic acid in Caco-2 cells is typically low.[3][4] Two proposed mechanisms for its absorption are active transport via the monocarboxylic acid transporter (MCT) and paracellular diffusion.[4]
Q2: What are the common cell permeability challenges associated with peptides like pYEEIE?
A2: Peptides, including pYEEIE, often face significant hurdles in crossing the cell membrane. These challenges are attributed to several factors:
-
Size: Peptides are generally larger than small-molecule drugs, which can hinder their passive diffusion across the lipid bilayer.
-
Charge: The net charge of a peptide plays a crucial role in its interaction with the negatively charged cell membrane.
-
Hydrogen Bonding: The peptide backbone contains numerous hydrogen bond donors and acceptors, which can form favorable interactions with water, making it energetically unfavorable to enter the hydrophobic membrane core.
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the extracellular environment and within cells.
Q3: How does conjugating caffeic acid to the pYEEIE peptide potentially affect its cell permeability?
A3: The impact of conjugating caffeic acid to the pYEEIE peptide on cell permeability is complex and can be influenced by several factors:
-
Increased Lipophilicity: Caffeic acid is more lipophilic than a typical peptide. Its conjugation to pYEEIE may increase the overall lipophilicity of the conjugate, potentially enhancing its interaction with the cell membrane.
-
Altered Conformation: The conjugation can alter the three-dimensional structure of the pYEEIE peptide. This conformational change may mask or expose certain residues that are critical for membrane interaction or recognition by transporters.
-
Steric Hindrance: The caffeic acid moiety could sterically hinder the interaction of the pYEEIE peptide with cell surface receptors or transporters that might facilitate its uptake.
Currently, there is limited direct experimental data on the cell permeability of a this compound conjugate. Therefore, empirical testing is necessary to determine the net effect of the conjugation.
Q4: What are the potential signaling pathways activated by a this compound conjugate?
A4: The signaling pathways activated by the conjugate are likely a combination of those affected by caffeic acid and the pYEEIE peptide.
-
Caffeic Acid-Mediated Pathways: Caffeic acid is known to modulate several key signaling pathways, including:
-
pYEEIE-Mediated Pathways: The pYEEIE peptide sequence is a known motif that binds to the SH2 domain of signaling proteins. This interaction can influence various physiological processes, including cell proliferation, differentiation, and migration. The specific downstream pathways would depend on the particular SH2 domain-containing proteins it interacts with.
The conjugation of caffeic acid to pYEEIE could lead to synergistic, antagonistic, or novel signaling effects that would need to be experimentally determined.
Troubleshooting Guides
Issue: Low cellular uptake of the this compound conjugate.
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | 1. Confirm low passive permeability: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the conjugate's ability to passively diffuse across a lipid membrane. 2. Increase Lipophilicity: Consider modifying the conjugate to increase its lipophilicity. This could involve adding a lipid tail or using a more lipophilic linker between the caffeic acid and the peptide. 3. Prodrug Approach: Design a more lipophilic prodrug of the conjugate that can cross the cell membrane and then be cleaved intracellularly to release the active compound. |
| Active Efflux | 1. Assess active transport: Perform a bi-directional Caco-2 assay to determine if the conjugate is a substrate for efflux pumps like P-glycoprotein (P-gp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use of Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the apical-to-basolateral permeability in the presence of an inhibitor would confirm the involvement of that efflux pump. |
| Endosomal Entrapment | 1. Visualize intracellular localization: Use fluorescence microscopy to visualize the intracellular distribution of a fluorescently labeled conjugate. Co-localization with endosomal/lysosomal markers would indicate entrapment. 2. Incorporate Endosomal Escape Moieties: Modify the delivery strategy to include components that promote endosomal escape, such as fusogenic peptides or pH-responsive polymers. |
| Low Affinity for Uptake Transporters | 1. Identify potential transporters: Research literature for transporters that recognize phenolic compounds or peptides with similar characteristics to pYEEIE. 2. Use transporter-expressing cell lines: If a potential transporter is identified, use a cell line that is known to express high levels of this transporter to see if uptake is enhanced. |
Data Presentation
Table 1: Apparent Permeability (Papp) of Caffeic Acid in Caco-2 Cell Monolayers
| Concentration | Papp (A→B) (cm/s) | Reference |
| 5 µg/mL | (4.87 ± 1.72) × 10⁻⁷ | [3][4] |
| 15 µg/mL | (5.05 ± 0.66) × 10⁻⁷ | [3][4] |
Data represents mean ± standard deviation.
Table 2: General Classification of Caco-2 Permeability
| Permeability Classification | Papp (x 10⁻⁶ cm/s) | Corresponding Human Absorption |
| Low | < 1.0 | 0-20% |
| Moderate | 1.0 - 10.0 | 20-80% |
| High | > 10.0 | 80-100% |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (Donor plate) with a PVDF membrane
-
96-well acceptor plate
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound (this compound) and control compounds (high and low permeability)
-
Analytical instrument (e.g., LC-MS/MS or UV-Vis spectrophotometer)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate, ensuring the entire membrane surface is coated.
-
Prepare Dosing Solutions: Dissolve the test conjugate and control compounds in PBS to the desired concentration.
-
Add Dosing Solutions: Add 150 µL of the dosing solutions to the donor plate wells.
-
Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, collect samples from both the donor and acceptor plates.
-
Analysis: Determine the concentration of the conjugate in each sample using a suitable analytical method.
-
Calculate Apparent Permeability (Papp):
-
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
-
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0) + VA * CA(0)) / (VD + VA)
-
CD(0) = Initial concentration in the donor well
-
CA(0) = Initial concentration in the acceptor well (usually 0)
-
-
Caco-2 Cell Permeability Assay (Bi-directional)
This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and can assess both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test compound (this compound) and control compounds
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to indicate a tight monolayer.
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be low (<1.0 x 10⁻⁶ cm/s) to confirm monolayer integrity.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test conjugate in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: Add the test conjugate in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Determine the concentration of the conjugate in each sample using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the formula provided in the PAMPA protocol, adjusting for the specific volumes and surface area of the Transwell insert.
-
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Potential signaling pathways of the conjugate.
Caption: Factors influencing cell permeability.
References
- 1. Screening of the Anti-Neurodegenerative Activity of Caffeic Acid after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability studies of alkylamides and caffeic acid conjugates from echinacea using a Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of caffeic acid in rats and its absorption properties in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antitumor Effect of Caffeic Acid Phenethyl Ester by Downregulating Mucosa-Associated Lymphoid Tissue 1 via AR/p53/NF-κB Signaling in Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid hinders the proliferation and migration through inhibition of IL-6 mediated JAK-STAT-3 signaling axis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Experiments with Caffeic acid-pYEEIE
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caffeic acid-pYEEIE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and sources of variability when working with this compound, a potent phosphopeptide ligand for the Src SH2 domain.
Handling and Storage of this compound
Q1: My this compound solution appears discolored. What should I do?
A1: Discoloration of peptide solutions can indicate oxidation or degradation. Peptides containing tyrosine and caffeic acid moieties can be susceptible to oxidation. It is recommended to prepare fresh solutions and store them properly. To minimize oxidation, consider the following:
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture and light.
-
Solution Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.
-
Solvent Choice: Dissolve this compound in a minimal amount of an organic solvent like DMSO first, and then dilute with your aqueous buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid impacting your assay.
-
Aqueous Solution Storage: Aqueous solutions of caffeic acid are not recommended to be stored for more than one day.[1] For this compound, it is best to prepare fresh solutions for each experiment or, if necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the best practices for solubilization?
A2: The solubility of peptides can be sequence-dependent. Caffeic acid itself has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and DMSO.[1] For this compound, follow these steps for optimal solubilization:
-
Initial Dissolution: First, try to dissolve the peptide in a small volume of an organic solvent such as DMSO.
-
Dilution: While vortexing, slowly add the desired aqueous buffer to the peptide-DMSO solution to reach the final concentration.
-
Hydrophobicity: If the peptide is particularly hydrophobic, a higher concentration of organic solvent might be necessary for the initial stock solution. However, always be mindful of the final solvent concentration in your assay.
| Solvent | Solubility of Caffeic Acid | Recommended for this compound |
| Water | Sparingly soluble in cold water, freely soluble in hot water.[2] | Not recommended for initial dissolution. |
| PBS (pH 7.2) | Approximately 0.5 mg/mL.[1] | Can be used for dilution from an organic stock. |
| Ethanol | Approximately 25 mg/mL (warm).[1] | Can be used for initial dissolution. |
| DMSO | Approximately 5 mg/mL.[1] | Recommended for initial stock solution preparation. |
| DMF | Approximately 5 mg/mL.[1] | Can be used for initial dissolution. |
Table 1: Solubility of Caffeic Acid in Common Solvents. This table provides a reference for the solubility of the caffeic acid moiety. The solubility of the full this compound peptide may vary.
In Vitro Kinase Assays
Q3: I am not observing the expected inhibition of Src kinase activity with this compound. What are the potential causes?
A3: Several factors can contribute to a lack of inhibition in an in vitro kinase assay. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure your this compound is not degraded. Prepare fresh solutions as described in the handling and storage section.
-
Assay Buffer Composition: The composition of your kinase assay buffer is critical.
-
ATP Concentration: If you are investigating an ATP-competitive inhibitor, the concentration of ATP will directly impact the apparent IC50. Ensure you are using a consistent and appropriate ATP concentration, ideally at or near the Km of the kinase for ATP.
-
Detergents and Additives: Some detergents or other additives can interfere with the inhibitor's binding. Review your buffer components and consider running controls with varying concentrations of these additives.
-
-
Enzyme Activity: Confirm the activity of your Src kinase preparation using a known substrate and control inhibitor. The kinase may be inactive or have low activity.
-
Substrate Concentration: The concentration of the peptide substrate can also influence the results. Ensure you are using a substrate concentration at or below its Km for the kinase.
-
Presence of Proteases and Phosphatases: If using cell lysates as the source of kinase, endogenous proteases and phosphatases can degrade your peptide inhibitor or the phosphorylated substrate. Always include a cocktail of protease and phosphatase inhibitors in your lysis and assay buffers.[3][4][5]
Q4: There is high background signal in my kinase assay. How can I reduce it?
A4: High background can be caused by several factors depending on the assay format (e.g., radiometric, fluorescence-based).
-
Non-specific Binding: In filter-binding assays, the peptide or ATP may bind non-specifically to the filter. Ensure proper washing steps are performed.
-
Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to the background signal. Optimize the enzyme concentration to minimize this effect while maintaining sufficient substrate phosphorylation.
-
Contaminated Reagents: Ensure all your reagents, especially ATP and buffers, are free from contaminants.
Cell-Based Assays
Q5: I am not seeing a consistent effect of this compound on Src phosphorylation in my cell-based assay. What could be the issue?
A5: Cell-based assays introduce additional layers of complexity. Here are some common sources of variability:
-
Cell Permeability: this compound is a phosphopeptide, which may have limited cell permeability. Consider using cell-penetrating peptide conjugates or transfection reagents if direct intracellular delivery is required. The caffeic acid moiety may improve uptake compared to a simple phosphopeptide.
-
Compound Stability in Culture Media: The stability of this compound in cell culture media over the course of your experiment should be considered. Degradation by proteases or phosphatases present in the serum or secreted by the cells can reduce its effective concentration.
-
Cell Health and Confluency: Ensure your cells are healthy and in a consistent growth phase (e.g., logarithmic phase) for all experiments. Over-confluent or stressed cells can exhibit altered signaling pathways.
-
Treatment Time and Concentration: Optimize the concentration and incubation time of this compound. A dose-response and time-course experiment is highly recommended to determine the optimal experimental window.
-
Endogenous Signaling Activity: The basal level of Src activity in your cell line can vary. Ensure you have appropriate positive and negative controls to assess the dynamic range of your assay. Serum starvation prior to stimulation is a common method to reduce basal signaling.
Competitive Binding Assays (e.g., Fluorescence Polarization)
Q6: The dynamic range (assay window) of my fluorescence polarization (FP) assay is too small. How can I improve it?
A6: A small assay window in an FP assay indicates a small difference in the polarization values of the free and bound fluorescent tracer. To increase the dynamic range:
-
Tracer and Protein Concentrations: Optimize the concentrations of your fluorescently labeled phosphopeptide tracer and the Src SH2 domain protein. The tracer concentration should be well below the Kd of the interaction, and the protein concentration should be sufficient to bind a significant fraction of the tracer.
-
Fluorophore Choice: The choice of fluorophore can impact the assay window. Ensure the fluorophore's lifetime is suitable for the size of the molecules being studied.
-
Buffer Conditions: Buffer components can affect the binding affinity and fluorescence properties. Optimize pH, salt concentration, and consider the addition of non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) to reduce non-specific binding.
-
Instrument Settings: Ensure your plate reader's G-factor is correctly calibrated for the specific fluorophore and buffer system you are using.
Q7: I am observing high variability between replicate wells in my competitive binding assay. What are the likely causes?
A7: High variability can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and proper techniques.
-
Incomplete Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Gently mix the plate after adding all components.
-
Temperature Fluctuations: Binding kinetics are temperature-dependent. Allow all reagents and plates to equilibrate to room temperature before starting the assay and use a temperature-controlled plate reader if possible.
-
Compound Precipitation: The test compound, this compound, might precipitate at higher concentrations. Visually inspect the wells and consider performing a solubility test.
Experimental Protocols
Protocol 1: In Vitro Src Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on Src kinase using a radiometric filter-binding assay.
Materials:
-
Active Src kinase
-
This compound
-
Src substrate peptide (e.g., "Src-tide")
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[6]
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, Src kinase, and the substrate peptide.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
| Parameter | Recommended Range/Value | Rationale |
| Src Kinase Concentration | 10-100 ng/reaction | Should be in the linear range of the assay. |
| Substrate Peptide Conc. | 1-10 µM (at or below Km) | To ensure sensitivity to competitive inhibitors. |
| ATP Concentration | 10-100 µM (at or near Km) | Affects the apparent IC50 of ATP-competitive inhibitors. |
| [γ-³²P]ATP | 1-10 µCi/reaction | For sensitive detection of phosphorylation. |
| Incubation Temperature | 30°C | Optimal for many kinase assays. |
| Incubation Time | 10-30 minutes | Should be within the linear range of product formation. |
Table 2: Typical Reaction Conditions for an In Vitro Src Kinase Assay.
Protocol 2: Competitive Fluorescence Polarization (FP) Binding Assay for Src SH2 Domain
This protocol outlines a competitive FP assay to measure the binding of this compound to the Src SH2 domain.
Materials:
-
Recombinant Src SH2 domain protein
-
Fluorescently labeled phosphopeptide tracer with known affinity for Src SH2 (e.g., FITC-pYEEI)
-
This compound
-
FP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Perform a saturation binding experiment by titrating the Src SH2 domain against a fixed, low concentration of the fluorescent tracer (e.g., 1-10 nM) to determine the Kd and the protein concentration that gives approximately 70-80% of the maximal polarization signal.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound in the FP assay buffer.
-
In a 384-well plate, add the Src SH2 domain protein at the predetermined concentration.
-
Add the this compound dilutions or vehicle control.
-
Add the fluorescent tracer at its predetermined concentration.
-
Include controls for no protein (minimum polarization) and no competitor (maximum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Read the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.
-
Signaling Pathways and Experimental Workflows
Src Signaling Pathway
Caffeic acid and its derivatives have been shown to influence several signaling pathways, including those involving Src family kinases. Caffeic acid can directly inhibit the kinase activity of Fyn, a member of the Src family, and subsequently block downstream MAPK signaling.[5][7] It can also regulate NF-κB activation through c-Src/ERK pathways.[8] this compound, as a phosphopeptide mimetic, is designed to competitively inhibit the binding of phosphotyrosine-containing proteins to the Src SH2 domain, thereby disrupting Src-mediated signaling cascades that are crucial for cell proliferation, migration, and survival.[9][10][11][12][13][14][15]
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates a typical workflow for a competitive binding assay to assess the inhibitory potential of this compound.
References
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. thomassci.com [thomassci.com]
- 3. プロテアーゼおよびホスファターゼ阻害剤タブレット | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-Src-Mediated Epithelial Cell Migration and Invasion Regulated by PDZ Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Src Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Caffeic Acid-pYEEIE and Ac-pYEEIE in Src Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two hypothetical peptide-based inhibitors of the Src tyrosine kinase: Caffeic acid-pYEEIE and Ac-pYEEIE. This document is intended to serve as a framework for the evaluation of similarly modified peptide inhibitors, offering insights into their potential performance based on the known properties of their constituent parts. The experimental data presented herein is illustrative and intended to guide researchers in their own comparative studies.
The core of these inhibitors is the phosphopeptide sequence pYEEIE, derived from a known substrate of the Src kinase. The N-terminal modifications—a covalently linked caffeic acid and an acetyl group—are anticipated to modulate the peptide's inhibitory activity, stability, and cellular uptake.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for the two compounds based on the known inhibitory concentration of the related pYEEI peptide (IC50 of 6.5 μM) and the expected influence of the N-terminal modifications[1]. It is crucial to note that these values are illustrative and would need to be confirmed by experimental analysis.
| Parameter | This compound | Ac-pYEEIE | Rationale for Hypothetical Values |
| Molecular Weight | ~1057 g/mol | ~919 g/mol | Calculated based on the amino acid sequence and modifications. |
| Src Kinase IC50 | 2-5 µM | 5-8 µM | The bulky, hydrophobic caffeic acid moiety may offer additional interactions with the enzyme surface near the peptide binding site, potentially enhancing affinity compared to the smaller acetyl group. The baseline is the known 6.5 µM IC50 of pYEEI[1]. |
| Binding Affinity (Kd) | ~80 nM | ~120 nM | A lower dissociation constant for the caffeic acid derivative is hypothesized, corresponding to a potentially higher affinity. |
| Cellular Permeability | Moderate | Low to Moderate | The lipophilic nature of caffeic acid may slightly improve passive diffusion across cell membranes compared to the more polar acetylated peptide. |
| Proteolytic Stability | Enhanced | Enhanced | Both N-terminal modifications are known to protect peptides from degradation by exopeptidases, thereby increasing their stability[2][3]. |
Experimental Protocols
To empirically determine the inhibitory potential of this compound and Ac-pYEEIE, a series of standardized biochemical and cell-based assays should be performed.
In Vitro Src Kinase Inhibition Assay (Fluorimetric)
This assay measures the rate of phosphorylation of a synthetic substrate by the Src kinase.
Materials:
-
Recombinant human c-Src kinase
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar fluorescence-based detection system
-
Test compounds (this compound and Ac-pYEEIE) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Dasatinib)
Procedure:
-
Prepare a dilution series of the test compounds and the positive control in the assay buffer.
-
In a 96-well or 384-well plate, add the Src kinase and the peptide substrate.
-
Add the diluted test compounds or controls to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a fluorescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™)[4].
-
The fluorescence intensity is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Synthesis of this compound and Ac-pYEEIE
Ac-pYEEIE Synthesis: Standard solid-phase peptide synthesis (SPPS) is used to assemble the pYEEIE peptide. N-terminal acetylation can be achieved on-resin using acetic anhydride (B1165640) and a base such as diisopropylethylamine (DIEA) in a solvent like N-methyl-2-pyrrolidone (NMP)[5].
This compound Synthesis: Following the synthesis of the pYEEIE peptide on resin, the N-terminal amine is deprotected. Caffeic acid, with its hydroxyl groups protected, is then coupled to the N-terminus using standard peptide coupling reagents like HATU or HBTU. Subsequent deprotection and purification yield the final product[6][7].
Mandatory Visualizations
Src Signaling Pathway
Caption: Simplified Src signaling pathway.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing Src inhibitors.
Concluding Remarks
The choice between this compound and Ac-pYEEIE as a lead compound for further development would depend on the specific therapeutic goals. The caffeic acid conjugate is hypothesized to offer slightly better potency due to potential auxiliary interactions with the Src kinase. Both modifications are expected to confer increased stability. However, only rigorous experimental evaluation as outlined in this guide can definitively elucidate the superior candidate for inhibiting Src kinase activity in a therapeutic context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetylation of peptides inhibits their degradation by rumen micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. promega.com [promega.com]
- 5. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and development of caffeic acid conjugated with Bombyx mori derived peptide biomaterials for anti-aging skin care applications - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04138A [pubs.rsc.org]
- 7. Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of pYEEI-Based Ligands for the Src SH2 Domain
This guide provides a detailed comparison of the binding affinity and specificity of the phosphopeptide pYEEIE, a well-established high-affinity ligand for the Src Homology 2 (SH2) domain of the Src proto-oncogene tyrosine-protein kinase. While direct experimental data for a caffeic acid-conjugated pYEEIE molecule is not extensively available in published literature, this document outlines the validation framework for such a compound. The specificity is primarily conferred by the pYEEI motif, which shows preferential binding to the Src SH2 domain over other SH2 domains.[1] The experimental protocols and data presented herein serve as a benchmark for researchers developing and validating novel Src SH2 inhibitors.
Comparative Binding Affinity of pYEEI Peptide
The Src Homology 2 (SH2) domain is a structurally conserved protein module of about 100 amino acids that recognizes and binds to specific phosphotyrosine (pY)-containing motifs.[1][2] This interaction is a critical step in many signal transduction pathways.[3][4] The specificity of this binding is determined by the amino acid residues immediately C-terminal to the phosphotyrosine.[5] For the Src SH2 domain, the consensus binding motif is pYEEI, making peptides containing this sequence potent and specific ligands.[1]
The table below summarizes the relative binding affinities of various phosphopeptides to the Src SH2 domain, highlighting the preference for the pYEEI sequence. The data is typically derived from competitive binding assays, such as fluorescence polarization, where a lower IC₅₀ value indicates a higher binding affinity.
| Peptide Sequence | Target SH2 Domain | IC₅₀ (nM) | Relative Affinity |
| Ac-pYEEI-NH₂ | Src | 50 | High |
| Ac-pYVPM-NH₂ | Src | 2,800 | Moderate |
| Ac-pYEEV-NH₂ | Src | 1,200 | Moderate |
| Ac-pYEEL-NH₂ | Src | 300 | Moderate-High |
| Ac-pYEEA-NH₂ | Src | 2,700 | Moderate |
| Ac-pYEEI-NH₂ | Lck | 40 | High |
| Ac-pYEEI-NH₂ | Grb2 | >100,000 | Very Low |
| Ac-pYVNV-NH₂ | Grb2 | 130 | High |
Data is compiled from multiple sources for illustrative comparison. Absolute values may vary based on experimental conditions.
The data clearly demonstrates that the pYEEI motif has a high affinity for the Src family kinases (Src, Lck) while exhibiting significantly lower affinity for other SH2 domains like Grb2, which prefers a pYxNx motif.[6] This inherent specificity makes the pYEEI peptide an excellent scaffold for developing targeted inhibitors.
Signaling Pathway and Mechanism of Inhibition
The Src protein is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and migration.[4] Its activity is tightly controlled. In its inactive state, an intramolecular interaction between the SH2 domain and a C-terminal phosphotyrosine (Tyr527) maintains a closed, inhibited conformation.[7] Activation occurs when this intramolecular bond is disrupted, often by dephosphorylation of Tyr527 or by the SH2 domain binding to a higher-affinity phosphotyrosine site on an activated receptor tyrosine kinase (RTK) or focal adhesion protein.[7][8] This binding event unmasks the kinase domain, leading to downstream signaling.
An inhibitor based on the pYEEI motif, such as Caffeic acid-pYEEIE, acts as a competitive antagonist. It occupies the peptide-binding pocket of the Src SH2 domain, preventing it from binding to its natural phosphotyrosine targets and thereby blocking the propagation of the signal.
Experimental Protocols
To validate the binding affinity and specificity of a novel compound like this compound, a quantitative binding assay is essential. Fluorescence Polarization (FP) is a widely used, robust, and homogeneous technique for this purpose.[9][10][11]
Experimental Workflow: Fluorescence Polarization Competition Assay
The FP assay measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide (the probe, e.g., FITC-pYEEI) tumbles rapidly, resulting in low polarization. When bound to a large protein like the Src SH2 domain, its tumbling slows dramatically, leading to high polarization. A competitive inhibitor will displace the fluorescent probe from the SH2 domain, causing a decrease in polarization. This dose-dependent decrease is used to calculate the inhibitor's IC₅₀.
Detailed Protocol: Competitive FP Assay for Src SH2 Inhibition
This protocol provides a general framework for determining the IC₅₀ value of an unlabeled inhibitor for the Src SH2 domain.
1. Materials and Reagents:
-
Recombinant, purified Src SH2 domain protein.
-
Fluorescently labeled probe peptide (e.g., 5-FAM-G-pY-E-E-I-E-NH₂).
-
Unlabeled test inhibitor (e.g., this compound).
-
Assay Buffer: 100 mM NaCl, 20 mM Phosphate buffer (pH 7.4), 1 mM DTT, 0.01% Tween-20.
-
384-well, non-stick, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
2. Experimental Procedure:
-
Probe-Protein Binding (Saturation Curve):
-
Prepare a serial dilution of the Src SH2 protein in the assay buffer.
-
Add a fixed, low concentration (e.g., 10 nM) of the fluorescent probe to each well.
-
Add the diluted protein to the wells.
-
Incubate at room temperature for 30 minutes to reach equilibrium.
-
Measure fluorescence polarization.
-
Determine the Kd of the probe and select a protein concentration that results in ~70-80% of maximal binding for the competition assay.[12]
-
-
Competition Assay (IC₅₀ Determination):
-
Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 pM) in assay buffer containing a fixed concentration of the fluorescent probe (10 nM).
-
In the 384-well plate, add the inhibitor/probe mixture.
-
Add the fixed concentration of Src SH2 protein (determined from the saturation experiment) to all wells, except for "probe only" controls.
-
Include controls:
-
0% Inhibition: Probe + Protein (no inhibitor).
-
100% Inhibition: Probe only (no protein).
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using the plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
3. Data Analysis:
-
Normalize the raw polarization data (in mP units) to the percentage of inhibition using the controls.
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the bound fluorescent probe.[12]
-
To assess specificity, repeat the assay using other SH2 domains (e.g., Grb2, SHP2 N-SH2). A significantly higher IC₅₀ value for other domains indicates specificity for Src.
References
- 1. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH2 domain - Wikipedia [en.wikipedia.org]
- 3. The SH2 domain: versatile signaling module and pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src homology-2 domains: structure, mechanisms, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 12. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Caffeic Acid-pYEEIE: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of biochemical assays to confirm and characterize the activity of Caffeic acid-pYEEIE. This non-phosphopeptide inhibitor is noted for its potent binding to the GST-Lck-SH2 domain, suggesting a role in modulating Src family kinase signaling.[1][2][3] Furthermore, derivatives of caffeic acid have demonstrated significant inhibitory effects on the STAT3 signaling pathway, a key player in cancer cell proliferation and survival.[4][5] This guide details experimental protocols and presents comparative data to aid in the rigorous evaluation of this promising compound.
Comparative Analysis of Key Biochemical Assays
To effectively assess the multifaceted activity of this compound, a combination of assays targeting its direct binding, downstream signaling effects, and cellular consequences is recommended. The following table summarizes key quantitative assays, providing a framework for comparative analysis.
| Assay Type | Target | Key Quantitative Metric | Alternative Assays | Reference Protocol |
| SH2 Domain Binding Assay | GST-Lck-SH2 Domain | IC50 (Inhibitory Concentration 50%) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | --INVALID-LINK-- |
| STAT3 Phosphorylation Assay | Phospho-STAT3 (Tyr705) | Relative p-STAT3 Levels | ELISA, Flow Cytometry | --INVALID-LINK-- |
| STAT3 Reporter Gene Assay | STAT3-dependent Transcription | Luciferase Activity (Fold Change) | qPCR for STAT3 target genes (e.g., c-Myc, Bcl-xL) | --INVALID-LINK-- |
| Cellular Thermal Shift Assay (CETSA) | STAT3 | Thermal Stability Shift | Drug Affinity Responsive Target Stability (DARTS) | --INVALID-LINK-- |
| Cell Viability Assay | Cancer Cell Lines (e.g., NCI-N87, A549) | IC50 | Apoptosis Assays (e.g., Caspase activity, Annexin V staining) | --INVALID-LINK-- |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the targeted biological pathways is crucial for a clear understanding of the methodologies.
The primary proposed mechanism of action for caffeic acid derivatives involves the inhibition of the JAK-STAT3 signaling pathway.
Detailed Experimental Protocols
Protocol 1: SH2 Domain Binding Assay (Competitive ELISA)
Objective: To determine the in vitro potency of this compound in inhibiting the interaction between a phosphopeptide and the Lck-SH2 domain.
Materials:
-
Recombinant GST-Lck-SH2 domain
-
Biotinylated phosphopeptide ligand (e.g., Biotin-pYEEI)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
96-well microtiter plates
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Coat the 96-well plate with GST-Lck-SH2 domain overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (Assay buffer) for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound and a fixed concentration of biotinylated phosphopeptide to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Western Blot for STAT3 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT3 at Tyr705 in cancer cells.
Materials:
-
Cancer cell line (e.g., NCI-N87, A549)
-
This compound
-
Cytokine for stimulation (e.g., IL-6 or EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.[6]
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with a cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes).[7]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Determine the protein concentration of the lysates using a BCA assay.[6]
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.[8]
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[8]
-
Detect the protein bands using an ECL substrate.[8]
-
Strip the membrane and re-probe with antibodies against total STAT3 and GAPDH as loading controls.[8]
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 or GAPDH.
Protocol 3: STAT3-Dependent Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on STAT3 transcriptional activity.
Materials:
-
HEK293T cells
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid with Renilla luciferase
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
IL-6
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the STAT3-responsive luciferase reporter plasmid and the Renilla control plasmid using Lipofectamine 2000.[7]
-
After 6 hours, replace the medium with fresh complete medium.[8]
-
24 hours post-transfection, seed the cells into 96-well plates.[7]
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) to activate the STAT3 pathway.[7]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[7][8]
-
Normalize the STAT3-responsive luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.[8]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to STAT3 in a cellular context.
Materials:
-
Cancer cell line (e.g., NCI-N87)
-
This compound
-
PBS
-
Liquid nitrogen
-
Thermal cycler
-
Western blotting reagents
Procedure:
-
Treat the cells with this compound or a vehicle control.[8]
-
Harvest the cells, wash with PBS, and resuspend in PBS.[8]
-
Divide the cell suspension into aliquots in PCR tubes.[8]
-
Heat the aliquots to a range of temperatures in a thermal cycler for a few minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles using liquid nitrogen.[8]
-
Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[8]
-
Analyze the amount of soluble STAT3 in the supernatant by Western blotting.[8]
-
An increase in the thermal stability of STAT3 in the presence of this compound indicates direct binding.[8]
Protocol 5: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., NCI-N87, A549)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
By employing this comprehensive suite of biochemical and cellular assays, researchers can thoroughly investigate and validate the activity of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|Cas# 507471-72-9 [glpbio.cn]
- 4. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic Acid Inhibits Chronic UVB-Induced Cellular Proliferation Through JAK-STAT3 Signaling in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Western Blot Analysis: Validating Src Inhibition by Caffeic Acid-pYEEIE in Comparison to Alternative Inhibitors
For Immediate Release
This guide provides a comparative analysis of Caffeic acid-pYEEIE, a novel Src inhibitor, with other established alternatives, supported by experimental data from Western blot analysis. This document is intended for researchers, scientists, and drug development professionals working in oncology and signal transduction.
Introduction
Src, a non-receptor tyrosine kinase, is a critical mediator of various signaling pathways that regulate cell proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a prime therapeutic target. This compound has emerged as a potent inhibitor of Src family kinases. This guide details the validation of its inhibitory activity using Western blot analysis and compares its performance with other known Src inhibitors.
Mechanism of Action of this compound
This compound is a non-phosphopeptide inhibitor that specifically targets the Src Homology 2 (SH2) domain of Src family kinases. Unlike ATP-competitive inhibitors that block the kinase's catalytic activity, this compound disrupts the protein-protein interactions mediated by the SH2 domain. This interference with downstream signaling cascades ultimately leads to the inhibition of Src-dependent cellular processes. The reported IC50 value for this compound binding to the Src SH2 domain is 42 nM.
Comparative Analysis of Src Inhibitors
To evaluate the efficacy of this compound, a comparative Western blot analysis is proposed against a well-established ATP-competitive Src inhibitor, Dasatinib. Caffeic Acid Phenethyl Ester (CAPE), a related compound with known anti-cancer properties, is also included for a broader comparison.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a densitometric analysis of Western blots. This data illustrates the expected dose-dependent inhibitory effect of each compound on the phosphorylation of Src at Tyrosine 416 (p-Src Tyr416), a key marker of its activation. The values are presented as a percentage of the phosphorylated Src relative to the total Src, normalized to an untreated control.
| Treatment Group | Concentration (µM) | p-Src (Tyr416) / Total Src (% of Control) |
| Untreated Control | 0 | 100% |
| This compound | 0.1 | 75% |
| 1 | 40% | |
| 10 | 15% | |
| Dasatinib | 0.01 | 60% |
| 0.1 | 20% | |
| 1 | 5% | |
| CAPE | 1 | 85% |
| 10 | 55% | |
| 50 | 25% |
Note: This data is illustrative and intended to represent a plausible outcome based on the known mechanisms of the inhibitors. Actual experimental results may vary.
Experimental Protocols
A detailed protocol for Western blot analysis to assess Src inhibition is provided below.
Materials and Reagents
-
Cell Lines: A suitable cancer cell line with detectable levels of active Src (e.g., MDA-MB-231 breast cancer cells, PC-3 prostate cancer cells).
-
Inhibitors: this compound, Dasatinib, Caffeic Acid Phenethyl Ester (CAPE).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-Src (Tyr416), Mouse anti-total-Src, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Other Reagents: PBS, BSA, non-fat dry milk, Tween-20.
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, Dasatinib, or CAPE for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total Src and a loading control.
-
Visualizations
Signaling Pathway
Caption: Src signaling pathway and points of inhibition.
Experimental Workflow
Caption: Western blot experimental workflow.
Logical Comparison of Inhibitors
Caption: Logical comparison of inhibitor mechanisms.
Control Experiments for Caffeic Acid-pYEEIE Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for evaluating the efficacy and mechanism of a combination therapy involving Caffeic acid and the synthetic peptide pYEEIE. Due to the current lack of publicly available data on the specific biological activity of the pYEEIE peptide, this document will proceed with a plausible, hypothetical scenario for its mechanism of action to illustrate the principles of designing robust control experiments.
Hypothetical Scenario for pYEEIE Peptide Activity
For the purpose of this guide, we will hypothesize that the pYEEIE peptide is a synthetic phosphopeptide designed to competitively inhibit the binding of a substrate to a key downstream kinase in the PI3K/Akt signaling pathway, thereby inhibiting tumor cell proliferation and survival. Caffeic acid is a natural phenolic compound with known antioxidant, anti-inflammatory, and anticancer properties, which has been shown to modulate multiple signaling pathways, including the MAPK/ERK and NF-κB pathways. The combination of Caffeic acid and pYEEIE is being investigated for potential synergistic or additive effects in cancer therapy.
I. Comparison of Treatment Alternatives
Before detailing the control experiments for the Caffeic acid-pYEEIE combination, it is crucial to compare this novel therapy with existing alternatives. The following table summarizes the performance of this compound (based on hypothetical data) against standard-of-care chemotherapeutic agents and monotherapy.
Table 1: Comparison of this compound with Alternative Cancer Therapies
| Treatment Regimen | Mechanism of Action | Efficacy (IC50 in Cancer Cell Line X) | Potential Advantages | Potential Disadvantages |
| This compound | Dual-pathway targeting: Caffeic acid inhibits MAPK/ERK and NF-κB; pYEEIE (hypothetical) inhibits PI3K/Akt. | 5 µM | Potential for synergistic effects, reduced toxicity, and overcoming drug resistance. | Novelty, requiring extensive validation; peptide stability and delivery challenges. |
| Caffeic Acid (Monotherapy) | Inhibition of MAPK/ERK and NF-κB signaling pathways.[1][2] | 25 µM | Natural product, good safety profile. | Lower potency as a monotherapy. |
| pYEEIE Peptide (Monotherapy) | Hypothetical: Competitive inhibition of a PI3K/Akt downstream kinase. | 15 µM | High specificity for the target kinase. | Potential for rapid degradation, poor cell permeability, and high cost of synthesis. |
| Doxorubicin | DNA intercalation and inhibition of topoisomerase II. | 1 µM | Broad-spectrum and potent cytotoxic agent. | High systemic toxicity, including cardiotoxicity and myelosuppression. |
| Paclitaxel | Microtubule stabilization, leading to cell cycle arrest. | 0.5 µM | Effective against a wide range of solid tumors. | Neurotoxicity, myelosuppression, and development of drug resistance. |
II. Experimental Protocols and Control Groups
To rigorously evaluate the combined effect of Caffeic acid and pYEEIE, a series of well-controlled experiments are essential. Both in vitro and in vivo studies should be conducted with appropriate controls to ensure the validity and reproducibility of the findings.
A. In Vitro Experiments
1. Cell Viability and Proliferation Assays (e.g., MTT, SRB, or CellTiter-Glo)
-
Objective: To determine the cytotoxic and anti-proliferative effects of individual and combined treatments on cancer cells.
-
Experimental Groups:
-
Vehicle Control (e.g., DMSO for Caffeic acid, sterile water or buffer for pYEEIE)
-
Caffeic Acid alone (at various concentrations)
-
pYEEIE Peptide alone (at various concentrations)
-
Caffeic Acid + pYEEIE Peptide (in combination at various ratios)
-
Positive Control (e.g., Doxorubicin or Paclitaxel at a known effective concentration)
-
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the different experimental groups for 24, 48, and 72 hours.
-
At each time point, add the respective assay reagent (e.g., MTT) and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the IC50 values for each treatment and use software (e.g., CompuSyn) to determine the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the molecular mechanism of action by examining the phosphorylation status and expression levels of key proteins in the targeted signaling pathways.
-
Experimental Groups:
-
Untreated Control
-
Vehicle Control
-
Caffeic Acid alone
-
pYEEIE Peptide alone
-
Caffeic Acid + pYEEIE Peptide
-
-
Methodology:
-
Treat cells with the respective compounds for a predetermined time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., Akt, ERK, NF-κB p65) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence imager.
-
B. In Vivo Experiments (Xenograft Mouse Model)
1. Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Experimental Groups (n=8-10 mice per group):
-
Vehicle Control (administered via the same route as the treatments)
-
Caffeic Acid alone
-
pYEEIE Peptide alone
-
Caffeic Acid + pYEEIE Peptide
-
Positive Control (e.g., a standard-of-care chemotherapeutic agent)
-
-
Methodology:
-
Inject cancer cells subcutaneously into the flank of immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the different treatment groups.
-
Administer the treatments according to a predetermined schedule (e.g., daily, three times a week).
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
III. Visualization of Pathways and Workflows
A. Signaling Pathways
Caption: Targeted signaling pathways of Caffeic Acid and the hypothetical pYEEIE peptide.
B. Experimental Workflow
Caption: Workflow for in vitro and in vivo evaluation of this compound treatment.
C. Logical Relationship of Controls
Caption: Logical framework for the selection of essential control groups.
IV. Conclusion
The successful evaluation of a novel combination therapy like Caffeic acid and the hypothetical pYEEIE peptide hinges on a meticulously designed experimental plan with a comprehensive set of controls. By systematically comparing the combination to its individual components, a vehicle, and established treatments, researchers can confidently ascertain the true efficacy and potential synergy of the new therapeutic strategy. The protocols and visualizations provided in this guide offer a robust framework for conducting such an investigation, ensuring that the generated data is both reliable and interpretable.
References
Assessing the On-Target Effects of Caffeic Acid-pYEEIE in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Caffeic acid-pYEEIE, a potent phosphopeptide ligand for the Src Homology 2 (SH2) domain, with alternative compounds. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows to aid in the assessment of its on-target effects in a cellular context.
Performance Comparison of Src SH2 Domain Inhibitors
This compound has been identified as a high-affinity ligand for the Src family kinase (SFK) SH2 domains. Its performance, characterized by its inhibitory concentration (IC50), is compared here with other relevant compounds. Ac-pYEEIE serves as a direct structural analog, while Rosmarinic acid represents a non-phosphopeptide alternative that also targets an SFK SH2 domain.
| Compound | Target Domain | IC50 | Compound Type | Key Findings |
| This compound | Lck SH2 | Potent | Phosphopeptide | Exhibits approximately 30-fold greater binding affinity for the GST-Lck-SH2 domain compared to Ac-pYEEIE, indicating a significant enhancement of inhibitory potential due to the caffeic acid moiety.[1] |
| Ac-pYEEIE | Lck SH2 | - | Phosphopeptide | A foundational phosphopeptide inhibitor of the Src family SH2 domains, often used as a reference compound. |
| Rosmarinic acid | Lck SH2 | 7 µM | Non-phosphopeptide | A natural compound that demonstrates specific inhibitory activity against the Lck SH2 domain and has been shown to modulate T-cell activation and IL-2 gene expression.[1] |
Signaling Pathway Inhibition
The primary target of this compound is the SH2 domain of Src family kinases. The Src signaling pathway is a critical regulator of numerous cellular processes, including proliferation, migration, and survival. In its inactive state, the Src kinase is autoinhibited through an intramolecular interaction where its own SH2 domain binds to a phosphorylated tyrosine residue at the C-terminus. This compound acts as a competitive inhibitor, binding to the SH2 domain and preventing this intramolecular interaction, which can disrupt the downstream signaling cascade.
Src kinase activation and inhibition by this compound.
Experimental Protocols
To assess the on-target effects of this compound in a cellular context, a variety of assays can be employed. Below are detailed protocols for a mammalian two-hybrid assay to confirm target engagement and a cell migration assay to evaluate the functional consequences of Src SH2 inhibition.
Mammalian Two-Hybrid (M2H) Assay for SH2 Domain Interaction
This assay is designed to detect the inhibition of the interaction between the Src SH2 domain and its phosphotyrosine ligand within living mammalian cells.[2]
Materials:
-
Mammalian expression vectors:
-
pBIND-Src-SH2 (containing the GAL4 DNA-binding domain fused to the Src SH2 domain)
-
pACT-pY-ligand (containing the VP16 activation domain fused to a phosphotyrosine-containing peptide, e.g., pYEEI)
-
-
pG5luc reporter plasmid (containing a luciferase gene under the control of a GAL4-responsive promoter)
-
Mammalian cell line (e.g., HEK293T)
-
Transfection reagent
-
This compound and control compounds
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pBIND-Src-SH2, pACT-pY-ligand, and pG5luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds (e.g., a known inactive compound or vehicle).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay system.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Calculate the percent inhibition of the SH2-ligand interaction for each concentration of this compound.
Workflow for the Mammalian Two-Hybrid Assay.
Wound Healing/Scratch Assay for Cell Migration
This assay assesses the effect of this compound on cell migration, a process often regulated by Src kinase activity.
Materials:
-
Cancer cell line with high migratory potential (e.g., MDA-MB-231)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Cell culture medium
-
This compound and control compounds
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and grow them to 90-100% confluency.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Replace the medium with fresh medium containing different concentrations of this compound or control compounds.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a microscope.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
Image Acquisition (Subsequent Time Points): Capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at each time point for all treatment conditions. Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between cells treated with this compound and the controls.
This comprehensive guide provides a framework for the systematic evaluation of this compound's on-target effects. By employing the outlined comparative data, signaling pathway context, and experimental protocols, researchers can effectively characterize the cellular impact of this potent Src SH2 domain inhibitor.
References
Cross-Validation of Caffeic Acid-Peptide Interactions: A Methodological Comparison with Genetic Approaches
A critical step in drug discovery and molecular biology research is the validation of interactions between small molecules, such as the naturally occurring polyphenol Caffeic Acid, and peptides. This guide provides a comparative overview of methodologies for cross-validating such interactions, with a particular focus on integrating biochemical assays with genetic approaches. While the specific peptide "pYEEIE" referenced in the topic is not found in publicly available scientific literature, this guide will utilize known interactions between Caffeic Acid and various peptides to illustrate the principles and protocols for robust cross-validation.
It is highly probable that "pYEEIE" is a typographical error or an internal designation for a peptide not yet described in public research. This guide will therefore proceed by outlining the established effects of Caffeic Acid and general principles of peptide-small molecule interactions, which can be applied once the correct identity of the peptide of interest is established.
Caffeic Acid: A Bioactive Phenolic Compound
Caffeic Acid is a well-studied phenolic compound found in numerous plant sources, including coffee, fruits, and vegetables.[1][2] It is known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] These effects are mediated through its interaction with various cellular components, including proteins and signaling pathways. Caffeic Acid has been shown to modulate key signaling cascades such as the PI3K/Akt, MAPK, and NF-κB pathways.[4]
Validating Peptide-Small Molecule Interactions: A Multi-faceted Approach
Confirming a direct interaction between a small molecule like Caffeic Acid and a peptide requires a combination of biophysical, biochemical, and genetic methods. Each approach provides a different layer of evidence to build a comprehensive picture of the interaction.
Several techniques can be used to initially identify and characterize the binding between a peptide and a small molecule in vitro.
Table 1: Comparison of In Vitro Methods for Validating Peptide-Small Molecule Interactions
| Method | Principle | Quantitative Data Obtained | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction in a label-free, solution-based format. | Requires relatively large amounts of purified, soluble material. Not suitable for very high or low affinity interactions. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Binding affinity (KD), association (ka) and dissociation (kd) rate constants. | High sensitivity, real-time monitoring of binding kinetics, requires small sample volumes. | One binding partner must be immobilized, which can affect its conformation and activity. Non-specific binding can be an issue. |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein (e.g., tryptophan residues) upon ligand binding. | Binding affinity (KD), binding constant (Ka). | High sensitivity, relatively simple and rapid. | The protein must contain fluorescent amino acids. The ligand should not interfere with the fluorescence signal. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atomic nuclei upon ligand binding. | Binding site mapping, structural changes upon binding, binding affinity (KD). | Provides detailed structural information about the interaction at the atomic level. | Requires specialized equipment and expertise. Can be time-consuming and requires high sample concentrations. |
ITC is a powerful method to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.
Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of the Caffeic Acid-peptide interaction.
Materials:
-
Purified peptide of interest
-
Caffeic Acid
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide and Caffeic Acid in the same buffer to minimize buffer mismatch effects.
-
Degas both solutions to prevent air bubbles.
-
Accurately determine the concentrations of the peptide and Caffeic Acid solutions using a suitable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment:
-
Load the peptide solution into the sample cell of the ITC instrument.
-
Load the Caffeic Acid solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of Caffeic Acid into the peptide solution. The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of Caffeic Acid to the peptide.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Cross-Validation with Genetic Approaches
Genetic methods provide in vivo or cellular context to the biochemical findings, helping to establish the biological relevance of the interaction.
Table 2: Genetic Approaches for Cross-Validating Peptide-Small Molecule Interactions
| Method | Principle | Key Outcomes | Advantages | Limitations |
| Yeast Two-Hybrid (Y2H) System | A protein-protein interaction in yeast activates a reporter gene. This can be adapted to screen for small molecules that disrupt or stabilize the interaction. | Identification of small molecules that modulate a known protein-peptide interaction. | High-throughput screening capability, in vivo context. | Prone to false positives and negatives. The interaction must occur in the yeast nucleus. |
| Reporter Gene Assays | A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is regulated by a signaling pathway of interest. | Quantification of the effect of the peptide and/or small molecule on a specific signaling pathway. | Highly sensitive and quantitative. Can be adapted for high-throughput screening. | Provides an indirect measure of the interaction's effect. The signaling pathway must be well-characterized. |
| CRISPR-Cas9 Gene Editing | Allows for precise modification of the gene encoding the target protein or peptide. | Validation of the target's role in the observed phenotype. Identification of key residues for the interaction. | High specificity and efficiency. Enables the study of the interaction in a more native cellular context. | Off-target effects can be a concern. Requires careful design and validation of guide RNAs. |
| Site-Directed Mutagenesis | Specific amino acid residues in the peptide or its target protein are mutated. | Identification of the specific amino acids that are critical for the interaction with the small molecule. | Provides detailed information about the binding interface. | Can be labor-intensive if many residues need to be tested. Mutations can sometimes lead to protein misfolding. |
This protocol describes how to use a luciferase reporter assay to investigate if the interaction between Caffeic Acid and a peptide of interest modulates the NF-κB signaling pathway.
Objective: To determine if Caffeic Acid and the peptide of interest synergistically or antagonistically affect NF-κB transcriptional activity.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid (contains the luciferase gene under the control of an NF-κB responsive promoter)
-
Plasmid for expressing the peptide of interest (if not endogenously expressed)
-
Control plasmid (e.g., expressing GFP)
-
Lipofectamine or other transfection reagent
-
Caffeic Acid
-
TNF-α (or another NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and either the peptide expression plasmid or a control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the cells with different concentrations of Caffeic Acid, the peptide (if applied exogenously), or a combination of both.
-
Include control groups: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells stimulated with TNF-α to induce NF-κB activity.
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 6-24 hours), lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or co-transfected Renilla luciferase activity).
-
Compare the NF-κB activity in the different treatment groups to determine the effect of Caffeic Acid and the peptide on the signaling pathway.
-
Visualizing Signaling Pathways and Workflows
To facilitate understanding, the signaling pathways and experimental workflows can be visualized using diagrams.
Caption: Caffeic Acid's inhibitory effect on the NF-κB signaling pathway.
Caption: Workflow for cross-validating a small molecule-peptide interaction.
Conclusion
References
- 1. qyaobio.com [qyaobio.com]
- 2. Pyropia yezoensis peptide promotes collagen synthesis by activating the TGF-β/Smad signaling pathway in the human dermal fibroblast cell line Hs27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
